molecular formula C₂₂H₂₅FN₃NaO₈ B1158718 Retigabine N-β-D-Glucuronide Sodium Salt

Retigabine N-β-D-Glucuronide Sodium Salt

Cat. No.: B1158718
M. Wt: 501.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retigabine N-β-D-Glucuronide Sodium Salt is identified as the major metabolite of the anticonvulsant drug Retigabine (also known as Ezogabine), produced in humans via the metabolic pathway of N-glucuronidation . This compound is a critical reference standard in pharmaceutical and metabolic research, particularly for studies focused on the disposition, pharmacokinetics, and biotransformation of Retigabine . The parent drug, Retigabine, is mechanistically unique among antiepileptic drugs as it functions as a neuronal potassium channel opener, specifically acting as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) voltage-gated potassium channels . This action enhances potassium currents, stabilizing neuronal excitability and reducing the hyper-synchronization that leads to seizures . Unlike many other drugs, the metabolism of Retigabine does not involve the cytochrome P450 system; instead, it primarily undergoes glucuronidation and acetylation, making its glucuronide metabolite a key subject of investigation . Researchers utilize Retigabine N-β-D-Glucuronide to elucidate the complete metabolic profile of Retigabine, understand drug-drug interaction potentials, and assess the activity of metabolites, which is essential for comprehensive drug development and safety assessments. Furthermore, investigating this metabolite provides valuable insights for preclinical and clinical research into conditions beyond epilepsy, as Retigabine has shown potential research applications in neuropathic pain, affective disorders, and neurodegenerative conditions .

Properties

Molecular Formula

C₂₂H₂₅FN₃NaO₈

Molecular Weight

501.44

Synonyms

1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl]amino] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Foundational & Exploratory

Retigabine N-β-D-Glucuronide Sodium Salt chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retigabine N-β-D-Glucuronide Sodium Salt Chemical Structure Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Structural Characterization, Biosynthesis, and Synthetic Protocols[1]

Executive Summary

Retigabine (Ezogabine) is a first-in-class potassium channel opener (KCNQ2/3) used for the treatment of partial-onset seizures. While its pharmacodynamics are well-documented, its metabolic disposition relies heavily on Phase II conjugation. The Retigabine N-β-D-Glucuronide Sodium Salt represents the stable ionic form of the primary human metabolite.

This guide provides a definitive structural analysis of this metabolite, distinguishing between potential regioisomers, and details the specific biosynthetic pathways (UGT isoforms) and chemical synthesis strategies required for generating analytical standards.

Molecular Architecture & Regiochemistry

Chemical Identity[1][2]
  • Common Name: Retigabine N-glucuronide Sodium[1]

  • IUPAC Name: Sodium (2S,3S,4S,5R,6R)-6-[[2-(ethoxycarbonylamino)-5-[(4-fluorophenyl)methylamino]phenyl]amino]-3,4,5-trihydroxyoxane-2-carboxylate

  • CAS Number (Free Acid): 191873-41-3[1][2][3]

  • Molecular Formula: C₂₂H₂₅FN₃NaO₈[1][3]

  • Molecular Weight: 501.44 g/mol [1][3]

Structural Elucidation

Retigabine contains three nitrogen atoms capable of conjugation:

  • N1 (Carbamate): Low nucleophilicity due to resonance delocalization with the carbonyl.

  • N2 (Primary Aniline): High nucleophilicity; the primary site of glucuronidation.

  • N4 (Secondary Benzylamine): Sterically hindered; less favored for UGT conjugation compared to N2.

Definitive Attachment: The commercial standard and major human metabolite is the N2-glucuronide . The glucuronic acid moiety is attached via a β-glycosidic bond to the primary aromatic amine at position 2 of the central benzene ring.

Stereochemistry: The glycosidic linkage is strictly β (beta) , consistent with the inversion of configuration from the UDP-glucuronic acid donor (alpha) mediated by UGT enzymes.

Structure Retigabine Retigabine Scaffold (Central Ring) Carbamate N1: Carbamate (Unmodified) Retigabine->Carbamate Position 1 Benzylamine N4: Benzylamine (Unmodified) Retigabine->Benzylamine Position 4 Glucuronide N2: β-D-Glucuronide (Attached to Primary Amine) Retigabine->Glucuronide Position 2 (Major Site) Sodium Sodium Salt (COO- Na+) Stabilizes Acid Moiety Glucuronide->Sodium Ionic Interaction

Figure 1: Regiochemical map of Retigabine N-glucuronide, highlighting the N2-conjugation site.

Metabolic Biosynthesis

The UGT Pathway

In humans, Retigabine is extensively metabolized via N-glucuronidation and N-acetylation.[4] The formation of the N-glucuronide is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[4]

  • Primary Isoform: UGT1A9 is the high-affinity catalyst responsible for the formation of the N2-glucuronide.

  • Secondary Isoforms: UGT1A1 and UGT1A4 contribute to a lesser extent. UGT1A4 is unique in its ability to form quaternary ammonium glucuronides, but for Retigabine, it supports the N-glucuronidation of the secondary amine (minor pathway) or the N2 position.

Competition with Acetylation

Retigabine is also a substrate for N-acetyltransferases (NAT2), forming N-acetyl retigabine (NAMR). NAMR can subsequently be glucuronidated.[1][5] However, the direct N-glucuronide of the parent drug remains a critical marker for clearance.

Metabolism Retigabine Retigabine (Parent Drug) UGT1A9 UGT1A9 / UGT1A1 (Liver & Kidney) Retigabine->UGT1A9 NAT2 NAT2 (Acetylation) Retigabine->NAT2 N_Gluc Retigabine N-Glucuronide (Major Metabolite) UGT1A9->N_Gluc Direct Glucuronidation NAMR N-Acetyl Retigabine (NAMR) NAT2->NAMR Acetylation NAMR_Gluc NAMR-Glucuronide NAMR->NAMR_Gluc Secondary Glucuronidation

Figure 2: Metabolic disposition of Retigabine showing the parallel pathways of Glucuronidation and Acetylation.

Chemical Synthesis & Preparation Protocol

Synthesizing N-glucuronides of anilines is chemically challenging due to the lability of the N-glycosidic bond. The "Sodium Salt" form is synthesized to maximize stability and water solubility for use as an analytical reference standard.

Synthetic Strategy

The most reliable route utilizes a Koenigs-Knorr type condensation or a modified Schmidt trichloroacetimidate method, followed by careful deprotection.

Step-by-Step Protocol (Reference Standard Grade)

Step 1: Protection of Glucuronic Acid

  • Reagent: D-Glucuronolactone.

  • Action: Convert to methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranuronate.

  • Rationale: The alpha-bromo sugar directs the nucleophilic attack to form the beta-anomer via neighboring group participation of the C2-acetyl group.

Step 2: N-Glycosylation (Coupling)

  • Reactants: Retigabine (Free Base) + Protected Bromo-Glucuronide.

  • Conditions: Anhydrous dichloromethane (DCM) or acetonitrile; Silver Oxide (Ag₂O) or Cadmium Carbonate (CdCO₃) as promoter.

  • Mechanism: The aniline nitrogen (N2) attacks the anomeric carbon. The promoter scavenges the bromide.

  • Product: Fully protected Retigabine N-glucuronide ester.

Step 3: Deprotection & Salt Formation

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe) in Methanol/Water.

  • Critical Control: Temperature must be kept low (0°C) to prevent hydrolysis of the N-glycosidic bond while cleaving the acetyl esters and the methyl ester.

  • Final Step: Addition of stoichiometric Sodium Hydroxide (NaOH) followed by lyophilization.

  • Result: Retigabine N-β-D-Glucuronide Sodium Salt (Off-white solid).

Analytical Characterization

To validate the structure of the synthesized salt, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
NucleusKey Signal (ppm)MultiplicityAssignment
¹H NMR 4.80 - 5.20Doublet (J ≈ 8-9 Hz)Anomeric H-1' . Large coupling constant confirms β-configuration .
¹H NMR 3.20 - 4.00MultipletsSugar ring protons (H2'-H5').
¹H NMR 6.50 - 7.50MultipletsAromatic protons (Retigabine core).
¹³C NMR ~85.0 - 90.0SingletAnomeric C-1' . Characteristic of N-glucuronides.
¹³C NMR ~175.0SingletCarboxylate carbonyl (COO⁻ Na⁺).
Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (preferred for glucuronides) or Positive Mode.

  • Parent Ion (Negative): m/z 478.1 [M-H]⁻ (corresponds to the free acid mass).

  • Parent Ion (Positive): m/z 480.1 [M+H]⁺.

  • Fragmentation: Loss of 176 Da (glucuronyl moiety) is the diagnostic neutral loss, yielding the protonated Retigabine aglycone at m/z ~304.

Stability & Handling

  • Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in acetonitrile.

  • Acyl Migration: Unlike O-glucuronides, N-glucuronides are generally resistant to acyl migration but are susceptible to hydrolysis in acidic media. Ensure pH > 7.0 during sample preparation.

References

  • Borlak, J., et al. (2006).[1][5] "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes."[5][6][7] Metabolism: Clinical and Experimental. Link

  • Hiller, A., et al. (1999).[1] "Metabolism of retigabine (D-23129), a novel anticonvulsant." Drug Metabolism and Disposition. Link

  • Toronto Research Chemicals (TRC). "Retigabine N-β-D-Glucuronide Sodium Salt Product Data Sheet." LGC Standards. Link

  • PubChem. "Retigabine-N2-glucuronide (Compound CID 156596533)." National Library of Medicine. Link

  • Tompson, D.J., & Crean, C.S. (2013).[5] "Clinical pharmacokinetics of retigabine/ezogabine." Current Clinical Pharmacology. Link

Sources

An In-depth Technical Guide to the Formation of Retigabine N-β-D-Glucuronide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Retigabine (Ezogabine), a first-in-class neuronal potassium channel opener, undergoes extensive phase II metabolism, predominantly through N-glucuronidation. This guide provides a detailed technical overview of the formation mechanism of its major metabolite, Retigabine N-β-D-Glucuronide. We will explore the biochemical machinery, enzymatic kinetics, and key experimental considerations for studying this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of retigabine's metabolic fate, with a focus on the practical application of this knowledge in a laboratory setting.

Introduction: The Metabolic Landscape of Retigabine

Retigabine, N-[2-amino-4-(4-fluorobenzylamino)-phenyl]-carbamic acid ethyl ester, is an anticonvulsant whose unique mechanism of action involves the activation of KCNQ2/3 (Kv7) potassium channels.[1] Unlike many xenobiotics, its biotransformation bypasses the cytochrome P450 (CYP) enzyme system, which minimizes the potential for many common drug-drug interactions.[1][2] Instead, retigabine is primarily cleared from the body via N-acetylation and, more significantly, by direct N-glucuronidation.[2][3]

The N-glucuronide metabolites of retigabine and its N-acetylated form are the most abundant circulating drug-related materials in humans.[2] Understanding the formation of Retigabine N-β-D-Glucuronide is therefore critical for a complete pharmacokinetic profile and for assessing potential sources of metabolic variability. This guide focuses specifically on the direct N-glucuronidation pathway of the parent drug.

The Core Mechanism: UGT-Mediated N-Glucuronidation

Glucuronidation is a major phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and readily excretable.[4] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5]

The Biochemical Reaction

The formation of Retigabine N-β-D-Glucuronide is a bi-substrate reaction.[5] The enzyme, a specific UGT isoform, facilitates the transfer of a glucuronic acid moiety from the high-energy co-factor, uridine 5'-diphospho-glucuronic acid (UDPGA), to one of the nitrogen atoms on the retigabine molecule.[4][6] The reaction proceeds via a direct SN2-like nucleophilic attack mechanism, where a nucleophilic nitrogen atom of retigabine attacks the anomeric C1 carbon of the glucuronic acid in UDPGA.[5] This results in the formation of a β-D-glucuronide conjugate and the release of uridine diphosphate (UDP).[5]

G Retigabine Retigabine (Aglycone) UGT UDP-Glucuronosyltransferase (UGT Enzyme) Retigabine->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Glucuronide Retigabine N-β-D-Glucuronide UGT->Glucuronide UDP Uridine Diphosphate (UDP) UGT->UDP

Figure 1: UGT-catalyzed glucuronidation of retigabine.
Key Enzymatic Players: UGT Isoform Specificity

Multiple UGT isoforms are capable of catalyzing the N-glucuronidation of retigabine. Studies using heterologously expressed human UGTs have identified several key contributors.[7][8]

  • UGT1A9: This isoform is a major contributor and is capable of forming both of the two primary N-glucuronide metabolites of retigabine.[7]

  • UGT1A1: This enzyme also plays a significant role, though it appears to produce only one of the two N-glucuronide isomers.[7]

  • UGT1A4: Considered a major retigabine N-glucuronosyltransferase in vivo.[8] Its contribution is significant, and it is also known for metabolizing other amine-containing drugs.

  • UGT1A3: This isoform has also been shown to catalyze the N-glucuronidation of retigabine.[8]

The involvement of multiple UGTs suggests a robust metabolic pathway that is less susceptible to complete inhibition by any single co-administered drug or genetic polymorphism in a single UGT gene.[7]

Quantitative Analysis: Enzymatic Kinetics

The efficiency of retigabine glucuronidation by different UGT isoforms can be described by Michaelis-Menten kinetics. The key parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide insight into the affinity and catalytic capacity of each enzyme.

Enzyme SourceMetabolite(s)Km (μM)Vmax (nmol/min/mg protein)Relative Rate (pmol/min/mg protein)Reference
Human Liver Microsomes (HLM)N-Glucuronides145 ± 391.2 ± 0.3100[7]
Recombinant UGT1A9Metabolite 138 ± 25-200[7]
Metabolite 245 ± 15-[7]
Recombinant UGT1A1N-Glucuronide--100[7]
Recombinant UGT1A4N-Glucuronides--~5-6[7]
Note: Vmax and Relative Rate are reported as measured in the specific study and may not be directly comparable due to different experimental conditions. Data presented as mean ± SD where available.

These data highlight the high capacity (Vmax) of human liver microsomes for retigabine glucuronidation. Among the recombinant enzymes tested, UGT1A9 exhibits the highest affinity (lowest Km) and the highest metabolic rate for forming both N-glucuronide metabolites.[7]

Experimental Protocol: In Vitro N-Glucuronidation Assay

This section provides a validated, step-by-step protocol for determining the kinetics of Retigabine N-glucuronidation using human liver microsomes (HLM). This protocol is foundational and can be adapted for use with recombinant UGT isoforms.

Rationale and Self-Validation

The protocol is designed to ensure that results are both accurate and reproducible. Key controls are built in to validate the system. The use of alamethicin, a pore-forming agent, is critical to disrupt the microsomal membrane and expose the UGT active site, which resides in the lumen of the endoplasmic reticulum, to the substrate and cofactor. A β-glucuronidase inhibitor is included to prevent the hydrolysis of the newly formed glucuronide back to the parent drug.[9] Negative controls (no UDPGA, no substrate) ensure that metabolite formation is enzymatic and substrate-dependent.

Figure 2: Experimental workflow for an in vitro UGT assay.
Materials and Reagents
  • Retigabine

  • Retigabine N-β-D-Glucuronide Sodium Salt (Reference Standard)[10][11]

  • Pooled Human Liver Microsomes (HLM)

  • UDPGA, Trisodium Salt

  • Potassium Phosphate Buffer (pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Alamethicin

  • Saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

  • Acetonitrile (ACN), LC-MS grade, with internal standard (e.g., deuterated retigabine)

  • Purified Water

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Retigabine in DMSO.

    • Prepare a 100 mM stock solution of UDPGA in purified water.

    • Prepare a 5 mg/mL stock solution of alamethicin in ethanol.

    • Prepare a 1 M stock solution of MgCl₂ in purified water.

    • Prepare a 100 mM stock solution of Saccharic acid 1,4-lactone in purified water.

  • Incubation Mixture Preparation (on ice):

    • For a final incubation volume of 200 µL, combine the following in a microcentrifuge tube:

      • 100 mM Potassium Phosphate Buffer (pH 7.4)

      • Pooled HLM (to a final concentration of 0.1-0.5 mg/mL)

      • MgCl₂ (to a final concentration of 5 mM)

      • Saccharic acid 1,4-lactone (to a final concentration of 10 mM)

      • Alamethicin (to a final concentration of 25 µg/mg of microsomal protein)

      • Retigabine (diluted from stock to achieve desired final concentrations, e.g., 1-200 µM)

      • Purified water to bring the volume to 180 µL.

  • Pre-incubation:

    • Vortex the tubes gently and pre-incubate in a shaking water bath at 37°C for 5 minutes. This step allows the alamethicin to activate the microsomes and the system to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the glucuronidation reaction by adding 20 µL of the 100 mM UDPGA stock solution (for a final concentration of 10 mM).

    • For negative controls (T=0), add the termination solution before adding UDPGA.

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Reaction Termination:

    • Stop the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing:

    • Vortex the tubes vigorously to ensure complete protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the formation of Retigabine N-β-D-Glucuronide using a validated LC-MS/MS method, quantifying against a standard curve prepared with the reference standard.

A Critical Consideration: The Lability of N-Glucuronides

A significant challenge in the study of Retigabine N-β-D-Glucuronide is its inherent chemical instability. N-glucuronides are known to be labile and can easily hydrolyze back to the parent aglycone, particularly under neutral or alkaline pH conditions.[9][12]

Causality: This lability can lead to a significant overestimation of the parent drug (retigabine) and an underestimation of the glucuronide metabolite during sample collection, storage, and analysis.[13] The conversion is dependent on temperature, pH, and time.

Field-Proven Insights:

  • Sample Handling: Biological samples (plasma, urine) should be collected into tubes containing an acidic buffer or immediately acidified to a pH of ~4-5 to stabilize the conjugate.[9]

  • Storage: Samples must be stored at -70°C or lower and analysis should be performed promptly.

  • Analytical Method: The extraction and analysis process should be optimized to maintain acidic conditions and low temperatures wherever possible to prevent back-conversion.

Conclusion: Significance in Drug Development

A thorough understanding of the formation of Retigabine N-β-D-Glucuronide is not merely an academic exercise. It is fundamental to the drug's clinical profile. As the primary metabolic pathway, N-glucuronidation dictates retigabine's half-life and clearance.[2] The involvement of multiple UGT isoforms provides a degree of metabolic redundancy, but also introduces potential sources of inter-individual variability through genetic polymorphisms in these enzymes. Furthermore, the chemical instability of the N-glucuronide metabolite presents significant bioanalytical challenges that must be overcome to accurately define the drug's pharmacokinetics. The protocols and data presented in this guide offer a robust framework for researchers to confidently investigate this critical metabolic pathway.

References

  • Porter, R. J., Burdette, D. E., & Troupin, A. S. (2011). Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures. Neuropsychiatric Disease and Treatment, 7, 355–367. [Link]

  • Li, W., & Yuan, M. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 12(2), 111–124. [Link]

  • Ouzzine, M., Barré, L., & Netter, P. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 42. [Link]

  • Jurin, T., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - New Uses and Perspectives. IntechOpen. [Link]

  • Xu, X., et al. (2015). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. AAPS J, 17(2), 438-449. [Link]

  • Zane, P. D., et al. (2017). Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors. Drug Metabolism and Disposition, 45(10), 1064-1073. [Link]

  • Borlak, J., Gasparic, A., Locher, M., Schupke, H., & Hermann, R. (2006). N-glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Metabolism, 55(6), 711–721. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11773-11793. [Link]

  • Tompson, D. J., & Crean, C. S. (2013). Clinical pharmacokinetics of retigabine/ezogabine. Current Clinical Pharmacology, 8(4), 319–331. [Link]

  • Wikipedia contributors. (2023). Glucuronosyltransferase. Wikipedia. [Link]

  • Hiller, A., Findeis, H., Knebel, N., & H.W. Dibbern. (1999). Retigabine N-glucuronidation and its potential role in enterohepatic circulation. Drug Metabolism and Disposition, 27(5), 605-612. [Link]

  • ClinPGx. UGT1A1. (n.d.). Retrieved February 22, 2026. [Link]

  • Wang, J. S., & Zhu, H. J. (2017). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 7(2), 163–175. [Link]

  • Fujiwara, R., & Tukey, R. H. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 7, 396. [Link]

  • Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. Retrieved February 22, 2026. [Link]

  • Tompson, D. J., & Crean, C. S. (2013). Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics, 52(11), 939–953. [Link]

  • Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved February 22, 2026. [Link]

  • Li, W., & Yuan, M. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 12(2), 111–124. [Link]

  • Walsky, R. L., et al. (2012). UGT Inhibition Studies in the Presence or Absence of Alamethicin: Evaluation of UGT1A1 and UGT2B7. Drug Metabolism Letters, 6(3), 181-189. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2007). Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. Drug Metabolism and Disposition, 35(11), 2162-2170. [Link]

  • ResearchGate. (n.d.). Chemical structures of retigabine and pynegabine. Retrieved February 22, 2026. [Link]

  • Blackburn-Munro, G., & Witwe, J. (2003). Retigabine: Chemical Synthesis to Clinical Application. CNS Drug Reviews, 9(1), 1-20. [Link]

Sources

Technical Monograph: Retigabine N-β-D-Glucuronide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 191873-41-3 (Free Acid Reference) Document Type: Technical Application Guide Version: 2.0 (2025)[1]

Executive Summary & Chemical Identity[1]

Retigabine N-β-D-Glucuronide (specifically the N2-glucuronide) is the primary Phase II metabolite of the potassium channel opener Retigabine (Ezogabine).[1] While Retigabine itself targets KCNQ2/3 (Kv7.2/7.[1][2]3) channels to stabilize neuronal resting potential, its metabolic clearance is dominated by N-glucuronidation and N-acetylation.[1]

Understanding this metabolite is critical for two reasons:

  • Clearance Kinetics: It represents the major elimination pathway in humans (renal excretion).[1][2]

  • Safety Profiling: Retigabine was withdrawn from markets due to tissue pigmentation (blue-grey discoloration).[1] While the N-acetyl metabolite (NAMR) is often implicated in dimerization/pigmentation, the N-glucuronide represents a competing, non-toxic clearance sink.[1]

Chemical Data Table
ParameterTechnical Specification
Chemical Name Retigabine N-β-D-Glucuronide Sodium Salt
IUPAC Name Sodium 1-deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl]amino]-β-D-glucopyranuronate
CAS Number 191873-41-3 (Refers to Free Acid); Sodium salt is not separately indexed in major public registries.[1][3][4][5]
Molecular Formula C₂₂H₂₅FN₃NaO₈ (Sodium Salt) / C₂₂H₂₆FN₃O₈ (Free Acid)
Molecular Weight 501.44 g/mol (Sodium Salt) / 479.46 g/mol (Free Acid)
Solubility >10 mg/mL in Water; Soluble in DMSO.[1][2][4]
Appearance Off-white to pale beige solid (Hygroscopic).[1]
pKa ~2.9 (Carboxylic acid of glucuronide moiety).[1]

Biosynthesis & Metabolic Pathway

Retigabine undergoes extensive metabolism.[1][2][6][7][8][9] Unlike many antiepileptics metabolized by CYPs, Retigabine is cleared via UGT-mediated glucuronidation and NAT2-mediated acetylation.[1]

Mechanism of Action

The N-glucuronidation occurs primarily at the primary aromatic amine (position 2) of the benzene ring, catalyzed by UGT1A9 and UGT1A4 .[1] This reaction competes with N-acetylation (to form NAMR).[1]

RetigabineMetabolism Retigabine Retigabine (Parent Drug) NAMR N-Acetyl Retigabine (NAMR) Retigabine->NAMR NAT2 (Acetylation) N_Gluc Retigabine N-Glucuronide (Major Metabolite) Retigabine->N_Gluc UGT1A9 (Major) UGT1A4 (Minor) NAMR_Gluc NAMR Glucuronide NAMR->NAMR_Gluc UGT1A1/1A9 Renal Renal Excretion N_Gluc->Renal NAMR_Gluc->Renal

Figure 1: Metabolic clearance pathway of Retigabine showing the competing glucuronidation and acetylation routes.[1]

Experimental Protocol: Enzymatic Biosynthesis

Due to the regiochemical complexity of chemically synthesizing N-glucuronides (distinguishing between the carbamate N, secondary benzylamine N, and primary aniline N), enzymatic biosynthesis is the preferred method for generating high-fidelity standards for DMPK studies.[1]

Rationale

Chemical synthesis often requires extensive protecting group strategies to target the specific nitrogen. Using recombinant UGT1A9 (rUGT1A9) or Human Liver Microsomes (HLM) ensures the biologically relevant regioisomer is formed.[1]

Protocol: Microsomal Generation of Retigabine N-Glucuronide[1][10][11]

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

  • Alamethicin (pore-forming peptide to access luminal UGTs)[1]

  • UDP-Glucuronic Acid (UDPGA) cofactor[1][10]

  • Magnesium Chloride (MgCl₂)[1]

  • Phosphate Buffer (100 mM, pH 7.4)[1]

Step-by-Step Workflow:

  • Activation (Pre-incubation):

    • Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Phosphate Buffer.[1]

    • Incubate on ice for 15 minutes. Explanation: This permeabilizes the microsomal membrane, allowing UDPGA to access the active site of UGT enzymes located in the lumen.[1]

  • Reaction Assembly:

    • Prepare a master mix: Activated HLM, MgCl₂ (5 mM), and Retigabine (50 µM).[1]

    • Pre-warm to 37°C for 5 minutes.

  • Initiation:

    • Add UDPGA (final conc. 5 mM) to start the reaction.[1]

    • Control: Prepare a parallel sample without UDPGA to monitor non-specific degradation.

  • Incubation:

    • Incubate at 37°C with gentle shaking for 60–120 minutes.

  • Termination & Extraction:

    • Add 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Retigabine-d4).[1]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Isolation (Optional for Scale-up):

    • Evaporate supernatant under nitrogen.[1]

    • Reconstitute in water.[1]

    • Purify via semi-preparative HPLC (C18 column) if isolating the salt form.[1]

Analytical Profiling (LC-MS/MS)[1]

To quantify Retigabine N-glucuronide in biological matrices, use the following validated parameters. Note that N-glucuronides can be thermally labile; avoid high source temperatures if in-source fragmentation is observed.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 4 minutes.

Mass Spectrometry Transitions (MRM)
AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Retigabine ESI+304.1230.125Loss of carbamate
Retigabine N-Gluc ESI+480.2304.115Neutral loss of Glucuronide (-176 Da)
Retigabine N-Gluc ESI+480.2113.035Characteristic fragment

Data Interpretation Warning: The transition 480.2 -> 304.1 represents the loss of the glucuronic acid moiety.[1] Ensure chromatographic separation between the parent drug and the glucuronide, as in-source fragmentation of the glucuronide can mimic the parent drug signal, leading to overestimation of the parent.[1]

Stability & Handling (Critical)

N-glucuronides are generally more stable than acyl-glucuronides, but they are susceptible to hydrolysis under specific conditions.[1]

  • pH Sensitivity:

    • Acidic (pH < 4): Moderately stable, but prolonged exposure can cause hydrolysis back to Retigabine.[1]

    • Basic (pH > 9): Susceptible to rearrangement or hydrolysis.[1]

    • Optimal Storage: pH 6.0 – 7.0 buffer.

  • Light Sensitivity:

    • Retigabine and its metabolites are photosensitive . All extraction and handling steps must be performed under yellow light or in amber glassware to prevent photodegradation (oxidation/dimerization).[1]

  • Sample Storage:

    • Store lyophilized sodium salt at -20°C (stable for >1 year).[1]

    • Reconstituted solutions should be used within 24 hours or frozen at -80°C.

References

  • Hiller, A., et al. (1999).[1][5] "Metabolism and pharmacokinetics of the anticonvulsant retigabine in the rat and dog." Drug Metabolism and Disposition, 27(5), 605-612.[1] Link

  • Borlak, J., et al. (2006).[1][5][10] "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes."[10][11][12] Metabolism, 55(6), 711-721.[1][12] Link

  • European Medicines Agency (EMA). (2011).[1] "Trobalt (retigabine): European Public Assessment Report (EPAR) - Product Information."[1] Link[1]

  • Toronto Research Chemicals. (2024).[1] "Retigabine N-β-D-Glucuronide Sodium Salt Product Sheet." Link[1]

  • Ferron, G. M., et al. (2002).[1] "Pharmacokinetics of retigabine in patients with partial seizures." Epilepsy Research, 50(1-2), 13-22.[1] Link

Sources

Sourcing and Utilizing Retigabine N-β-D-Glucuronide Sodium Salt: A Technical Guide for Bioanalysis and Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of Retigabine N-β-D-Glucuronide Sodium Salt Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: The Criticality of Metabolite Standards

In the development of anti-epileptic drugs like Retigabine (Ezogabine), the accurate quantification of metabolites is not merely a regulatory box-ticking exercise—it is a fundamental requirement for understanding safety and efficacy. Retigabine N-β-D-Glucuronide (RGB-G) represents a major metabolic pathway in humans.[1][2][3] However, its chemical instability (lability) presents a significant challenge in bioanalysis.[1][3]

This guide moves beyond a simple vendor list. It provides a technical framework for sourcing high-quality Retigabine N-glucuronide Sodium Salt, validating its purity, and handling it experimentally to prevent the common error of "parent drug overestimation" caused by in-sample hydrolysis.[1][3]

Technical Profile & Chemical Specifications

Before engaging suppliers, researchers must define the exact chemical requirements. The sodium salt form is preferred over the free acid due to enhanced aqueous solubility, which is critical for preparing aqueous stock solutions for reverse-phase LC-MS/MS.[1][3]

Chemical Identity
ParameterSpecification
Chemical Name Retigabine N-β-D-Glucuronide Sodium Salt
Synonyms Ezogabine N-glucuronide; N-[2-amino-4-(4-fluorobenzylamino)-phenyl]carbamic acid ethyl ester N-glucuronide sodium salt
CAS Number 191873-41-3 (Free Acid); Salt form often unlisted in public registries
Molecular Formula C₂₂H₂₅FN₃NaO₈
Molecular Weight 501.44 g/mol
Solubility Soluble in Water, Methanol, DMSO
Stability Labile. Susceptible to hydrolysis at acidic pH and elevated temperatures.[1][2][3][4]

The Supply Landscape: Sourcing Strategy

The market for Retigabine N-glucuronide is niche.[3] Unlike common reagents, this compound is typically manufactured by specialized synthesis labs focusing on pharmaceutical impurities and metabolites.

Primary Commercial Sources (Catalog Suppliers)

These suppliers typically hold stock or offer rapid synthesis.[1][2][3] They are the primary route for analytical reference standards (mg scale).[1][2][3]

  • Toronto Research Chemicals (TRC) / LGC Standards:

    • Role: Primary global source for complex pharmaceutical standards.[3]

    • Product: Retigabine N-Beta-D-Glucuronide Sodium Salt (Cat# R189060).[1][2][3][5]

    • Grade: Research Grade / Analytical Standard.

    • Notes: TRC is often the original manufacturer for many re-sellers.[3] Buying direct or through authorized distributors (like LGC) ensures chain of custody.[1][2][3]

  • CymitQuimica / MolPort:

    • Role: Aggregators and distributors.[3][6]

    • Utility: Useful for comparing pricing or consolidation of orders, but often source from the same primary manufacturers (like TRC).[3]

  • Chemicea Pharmaceuticals:

    • Role: Specialist in impurity standards.

    • Utility: Good alternative if major catalogs are out of stock; often provides detailed CoAs including NMR and HPLC purity.[3]

Custom Synthesis & Biotransformation (Bulk/Specialized)

If you require multi-gram quantities or stable isotope-labeled analogs (e.g., ¹³C, ²H) for use as Internal Standards (SIL-IS), catalog suppliers may be insufficient.[1][2][3]

  • Hypha Discovery:

    • Methodology: Uses microbial biotransformation (PolyCYPs® enzymes) to generate glucuronides.[1][2][3]

    • Advantage: "Late-stage glucuronidation" can sometimes yield cleaner regio-isomers than chemical synthesis, which is difficult for N-glucuronides due to the competing amine groups on Retigabine.[1][2][3]

Supplier Evaluation Matrix (CQA - Critical Quality Attributes)

When reviewing a Certificate of Analysis (CoA) from any supplier, verify these three parameters:

  • Salt Stoichiometry: Ensure the sodium content matches a 1:1 molar ratio. Excess sodium suggests residual salts from purification, affecting the net weight calculation for stock preparation.

  • Isomeric Purity: Retigabine has multiple nitrogen atoms.[3] Confirm the glucuronide is attached to the correct secondary amine (carbamate nitrogen vs. aniline nitrogen) via 2D-NMR (HMBC). The N-carbamoyl glucuronide is the relevant human metabolite.[1][3]

  • Hydrolysis Check: The HPLC purity analysis should ideally be performed at neutral pH. If the CoA shows significant "Parent" (Retigabine) impurity, it may indicate degradation during storage or analysis.[3]

Metabolic Context & Visualization

Understanding the formation of this metabolite is crucial for interpreting PK data. Retigabine undergoes N-glucuronidation primarily by UGT1A4, with contributions from UGT1A1 and UGT1A9.[1][3][7]

Pathway Diagram

The following diagram illustrates the metabolic fork between acetylation and glucuronidation.

RetigabineMetabolism cluster_legend Metabolic Fate Retigabine Retigabine (Ezogabine) (Parent Drug) NAMR N-Acetyl Metabolite (NAMR) Retigabine->NAMR N-Acetylation (NAT2) RGB_G Retigabine N-Glucuronide (Major Metabolite) Retigabine->RGB_G N-Glucuronidation (UGT1A4, UGT1A9) NAMR_G NAMR N-Glucuronide NAMR->NAMR_G Glucuronidation desc Retigabine is extensively metabolized. The N-glucuronide is inactive but circulates at high concentrations.

Figure 1: Metabolic pathway of Retigabine showing the parallel N-acetylation and N-glucuronidation routes.[1][2][3]

Experimental Protocol: Handling Labile Glucuronides

The Problem: N-glucuronides are notoriously "labile" (unstable).[1][2][3] In acidic urine or plasma samples, or during sample preparation, they can hydrolyze back to Retigabine. This leads to an artificial increase in measured Retigabine levels, falsifying pharmacokinetic data.

The Solution: Implement this strict handling protocol for the Sodium Salt standard.

Stock Solution Preparation
  • Weighing: Equilibrate the vial to room temperature to prevent condensation. Weigh rapidly; the salt is hygroscopic.[3]

  • Solvent: Dissolve in 100% Methanol or DMSO initially. Avoid water for the primary stock to minimize hydrolysis risk during long-term storage.[1][3]

  • Storage: Aliquot immediately into amber glass vials. Store at -80°C . Stability is < 3 months at -20°C.[1][2][3]

LC-MS/MS Method Optimization (Prevention of In-Source Fragmentation)

When analyzing patient samples using this standard, you must ensure the mass spectrometer does not break the glucuronide down in the source (ISF - In-Source Fragmentation).[1][2][3]

  • Step 1: Infuse the Retigabine N-glucuronide standard alone.[1][3]

  • Step 2: Monitor the MRM transition for Retigabine (Parent).[1][2][3]

  • Step 3: If a Retigabine peak appears at the retention time of the Glucuronide, your source temperature or declustering potential is too high.

  • Adjustment: Lower the Source Temperature (e.g., < 400°C) and Declustering Potential until the "ghost" parent peak disappears.

Sample pH Control
  • Protocol: When processing biological samples (plasma/urine), buffer the matrix to pH 6.5 - 7.5 immediately.[1][2][3]

  • Avoid: Acidification (often used for protein precipitation) will accelerate hydrolysis.[1][2][3] Use Acetonitrile precipitation without formic acid for the initial extraction.[3]

References

  • Hiller, A. et al. (1999).[1][3] Retigabine N-glucuronidation and its potential role in enterohepatic circulation.[1][3][7] Drug Metabolism and Disposition, 27(5), 605-612.[1][2][3]

  • Borlak, J. et al. (2006).[1][3] N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers.[3][8] Metabolism, 55(6), 711-721.[1][2][3]

  • LGC Standards. (n.d.). Retigabine N-Beta-D-Glucuronide Sodium Salt Product Page.[1][2][3][5] LGC Standards.[3][9] [1][2][3][5]

  • Perez, H. L. et al. (2015).[1][3][8] Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7, 723.[8]

  • Hypha Discovery. (2020).[1][2][3] Late-stage Synthesis of N-glucuronide Metabolites. Hypha Discovery Blog.[3]

Sources

Methodological & Application

LC-MS/MS analysis of Retigabine and its glucuronide metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance LC-MS/MS Analysis of Retigabine (Ezogabine) and its Labile N-Glucuronide Metabolite

Executive Summary

Retigabine (Ezogabine) is a first-in-class potassium channel opener (KCNQ2-5) used for the adjunctive treatment of partial-onset seizures. Accurate bioanalysis of Retigabine (RTG) is complicated by its unique metabolic profile: the drug undergoes extensive N-glucuronidation to form N-glucuronide metabolites (RTG-G) which circulate at concentrations up to 25-fold higher than the parent drug.[1][2]

The Critical Challenge: The N-glucuronide metabolite is chemically labile.[1][2][3] Under standard alkaline extraction conditions or high-temperature evaporation, it spontaneously hydrolyzes back to the parent Retigabine. This "back-conversion" leads to a gross overestimation of Retigabine plasma concentrations.

This guide details a stabilized LC-MS/MS workflow utilizing acidic sample handling and low-temperature processing to independently quantify Retigabine and its glucuronide with high specificity.

Chemical & Metabolic Context

Retigabine is metabolized primarily via N-acetylation (by NAT2) and N-glucuronidation (by UGT1A1, 1A3, 1A4, 1A9).

Metabolic Pathway Visualization

RetigabineMetabolism RTG Retigabine (Parent) [MW: 303.3] NAMR N-Acetyl Retigabine (NAMR) [Active Metabolite] RTG->NAMR N-Acetylation (NAT2) RTG_G Retigabine-N-Glucuronide (Labile Metabolite) [MW: 479.4] RTG->RTG_G N-Glucuronidation (UGT1A1/1A4) NAMR_G NAMR-N-Glucuronide NAMR->NAMR_G Glucuronidation RTG_G->RTG Spontaneous Hydrolysis (Alkaline pH / Heat)

Figure 1: Metabolic pathway of Retigabine highlighting the reversible nature of the N-glucuronide (Red Arrow).

Analytical Method Development

Chromatographic Conditions

Because the glucuronide is significantly more polar than the parent, a gradient elution on a high-strength silica (HSS) or polar-embedded C18 column is required to prevent co-elution and matrix suppression.

  • Column: Waters Atlantis T3 C18 (100 x 2.1 mm, 3 µm) or Phenomenex Kinetex Biphenyl.

    • Why: T3 columns retain polar glucuronides better than standard C18, allowing separation from the solvent front.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Retigabine 304.1230.13525Quantifier
304.1109.13540Qualifier
Retigabine-N-Gluc 480.2304.14015Quantifier
Retigabine-d4 (IS) 308.1234.13525Internal Std

Expert Insight: The transition 480.2 -> 304.1 represents the loss of the glucuronic acid moiety (-176 Da). Because this bond is weak, "in-source fragmentation" can occur. You must ensure chromatographic separation between RTG and RTG-Gluc; otherwise, the glucuronide converting in the source will mimic the parent drug signal.

Sample Preparation Protocol (Stabilized)

Objective: Isolate analytes while preventing the hydrolysis of N-glucuronide. Technique: Acidified Protein Precipitation (PPT) or Acidified Micro-Elution SPE.

Workflow Visualization

SamplePrep cluster_Extraction Cold Extraction (Choose One) Sample Plasma Sample (K2EDTA) Stabilize Immediate Acidification Add 20µL 10% Formic Acid per mL Sample->Stabilize IS_Add Add Internal Standard (Retigabine-d4 in acidic MeOH) Stabilize->IS_Add PPT Protein Precipitation Acetonitrile (Cold) Centrifuge @ 4°C IS_Add->PPT SPE Micro-Elution SPE (Oasis MCX) Elute with 5% NH4OH in MeOH IS_Add->SPE Dilution Dilute/Reconstitute Mobile Phase A (Acidic) PPT->Dilution SPE->Dilution Inject LC-MS/MS Injection (Keep autosampler @ 4°C) Dilution->Inject

Figure 2: Stabilized extraction workflow emphasizing pH control and temperature management.

Step-by-Step Protocol (Recommended: Acidified PPT)
  • Collection: Collect blood into K2EDTA tubes. Place immediately on ice.

  • Stabilization: Within 30 minutes, harvest plasma and acidify immediately. Add 10 µL of 10% Formic Acid per 500 µL of plasma .

    • Mechanism:[4] Acidic pH (< 4.0) inhibits the hydrolysis of the N-carbamoyl glucuronide bond.

  • Aliquot: Transfer 50 µL of acidified plasma to a 96-well plate.

  • Internal Standard: Add 20 µL of Retigabine-d4 working solution.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: Do not use alkaline buffers.

  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 4,000 rpm for 10 min at 4°C .

  • Supernatant: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in water (matches initial mobile phase).

  • Injection: Inject 5-10 µL. Maintain autosampler at 4°C.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following specific validation tests are required for this method:

A. Glucuronide Back-Conversion Assessment

You must quantify how much glucuronide converts to parent during the process.

  • Spike plasma with only Retigabine-N-Glucuronide at a high concentration (e.g., 5000 ng/mL).

  • Process via the protocol above.

  • Analyze for the presence of the Parent (Retigabine) peak.

  • Acceptance: The parent peak area should be < 1-2% of the equivalent molar concentration of the glucuronide. If higher, your extraction pH is too high or evaporation temperature is too hot.

B. In-Source Fragmentation Monitor
  • Inject a pure standard of Retigabine-N-Glucuronide.

  • Monitor the Retigabine transition (304 -> 230) at the retention time of the Glucuronide.

  • If a peak appears, it confirms in-source fragmentation. Ensure the chromatographic resolution (Rs) between the Glucuronide peak and Parent peak is > 1.5.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see Retigabine peaks broadening or tailing, check the pH of your mobile phase. Retigabine is a base; ensure Formic Acid is fresh.

  • Light Sensitivity: Retigabine is photosensitive. Use amber glassware and yellow light in the lab during extraction.

  • Evaporation: If using SPE, avoid drying down the eluate completely under heat (N2 stream > 40°C). This is the #1 cause of artificial back-conversion. Use Micro-Elution plates to avoid evaporation steps entirely.[3]

References

  • Perez, H. L., Boram, S. L., & Evans, C. A. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites.[2] Analytical Methods, 7(2), 723-735.[2]

  • Hermann, R., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes.[2][5][6][7] Metabolism, 55(6), 711-721.[2][6][7]

  • FDA Clinical Pharmacology Review. (2011). Ezogabine (Potiga) NDA 022345.

  • Ferron, G. M., et al. (2002). Pharmacokinetics of retigabine in patients with renal impairment. The Journal of Clinical Pharmacology, 42(2), 175-182.

Sources

Application Note: Unambiguous Structural Characterization of Retigabine N-β-D-Glucuronide Using a Multi-dimensional NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Fate of Retigabine

Retigabine (also known as Ezogabine) is an anticonvulsant drug notable for its unique mechanism of action as a positive allosteric modulator of neuronal Kv7.2-7.5 (KCNQ2-5) potassium channels.[1][2][3] This action stabilizes the resting membrane potential and reduces neuronal hyperexcitability, making it an effective adjunctive treatment for partial-onset seizures.[4] Understanding the metabolic fate of any therapeutic agent is paramount in drug development, providing critical insights into its pharmacokinetics, efficacy, and potential for drug-drug interactions.

In humans, Retigabine is extensively metabolized, with N-acetylation and N-glucuronidation being the primary pathways.[5][6][7][8] Glucuronidation, a major phase II metabolic reaction, involves the conjugation of glucuronic acid to the drug molecule, typically increasing its water solubility and facilitating its excretion. The resulting metabolite, Retigabine N-β-D-Glucuronide, represents a significant component of the drug's metabolic profile.[9]

The precise structural elucidation of such metabolites is a non-trivial but essential task for regulatory submission and a complete understanding of the drug's disposition. While mass spectrometry (MS) is invaluable for providing molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing unambiguous, atom-level structural confirmation.[10][11] Its non-destructive nature allows for a suite of experiments to be performed on a single, precious sample of the isolated metabolite.[12]

This application note provides a detailed, experience-driven guide for the complete structural characterization of Retigabine N-β-D-Glucuronide using a logical, self-validating workflow of 1D and 2D NMR experiments.

Foundational Principles: Why NMR for Metabolite Identification?

The power of NMR spectroscopy in metabolite characterization lies in its ability to map the precise bonding framework of a molecule. Each magnetically active nucleus (like ¹H and ¹³C) within the molecule resonates at a unique frequency in a magnetic field, influenced by its local electronic environment. This resonance, or "chemical shift," provides the first clue to its identity. Furthermore, interactions between neighboring nuclei, known as "spin-spin coupling," reveal which atoms are connected through chemical bonds.

By employing a combination of experiments, we can piece together the molecular puzzle:

  • 1D ¹H NMR: Reveals all proton environments in the molecule.

  • 1D ¹³C NMR: Reveals all carbon environments.

  • 2D COSY (COrrelation SpectroscopY): Maps proton-to-proton couplings, identifying connected spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for metabolite characterization. It reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This allows us to connect distinct molecular fragments, such as linking the Retigabine core to the glucuronic acid moiety, and definitively establish the site of conjugation.[13][14]

This multi-pronged approach creates a self-validating dataset; the structural information derived from each experiment must be internally consistent with all others, ensuring the highest degree of confidence in the final structure.

The Analytical Challenge: Structures of Retigabine and its N-Glucuronide

The analytical goal is to confirm the covalent linkage of the glucuronic acid moiety to one of the nitrogen atoms of the Retigabine core and to fully assign all proton and carbon signals of the resulting metabolite.

structures cluster_retigabine Retigabine cluster_glucuronide Retigabine N-β-D-Glucuronide retigabine glucuronide

Figure 1: Chemical structures of the parent drug, Retigabine, and its major metabolite, Retigabine N-β-D-Glucuronide.

Experimental Workflow and Detailed Protocols

The successful characterization of a metabolite is contingent on a meticulously executed experimental plan, from sample purification to final data analysis.

workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Data Acquisition cluster_analysis Phase 3: Structural Elucidation Isolation Isolation & Purification (e.g., via HPLC) Dissolution Dissolution in Deuterated Solvent (e.g., D₂O) Isolation->Dissolution Standard Addition of Internal Standard (e.g., TSP) Dissolution->Standard H1 1D ¹H NMR Standard->H1 C13 1D ¹³C NMR & DEPT H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Assign_H Assign ¹H Signals (Parent & Glucuronide) HMBC->Assign_H Assign_Spins Define Spin Systems (using COSY) Assign_H->Assign_Spins Assign_C Assign ¹³C Signals (using HSQC) Assign_Spins->Assign_C Link_Fragments Link Fragments & Confirm Conjugation Site (using HMBC) Assign_C->Link_Fragments Final_Structure Final Structure Validation Link_Fragments->Final_Structure

Caption: High-level workflow for NMR-based metabolite characterization.

Protocol 1: Sample Preparation

Causality: The quality of the NMR data is directly dependent on the purity of the sample and the proper choice of solvent. The metabolite must be isolated from the complex biological matrix (e.g., urine, plasma, or microsomal incubates) to avoid overwhelming signals from endogenous compounds.[5] Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Isolation : Isolate the Retigabine N-β-D-Glucuronide metabolite from the biological matrix using a validated method, such as preparative High-Performance Liquid Chromatography (HPLC).[15] Collect the relevant fraction and lyophilize or evaporate the solvent to yield the purified metabolite.

  • Dissolution : Accurately weigh the isolated metabolite (typically 0.5 - 5 mg) and dissolve it in a suitable deuterated solvent (e.g., 500-600 µL of deuterium oxide (D₂O) or methanol-d₄ (CD₃OD)). D₂O is often preferred for glucuronides due to their high polarity.

  • Internal Standard : Add a small, known amount of an internal reference standard. For D₂O, use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The methyl signal of the standard will be set to 0.00 ppm to calibrate the chemical shift axis.[12]

  • Transfer : Transfer the solution to a high-quality 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

Causality: Each NMR experiment is chosen to provide a specific piece of structural information. The sequence is logical: first, observe all signals (1D), then establish direct connections (COSY, HSQC), and finally, piece together the entire molecule using long-range connections (HMBC). These protocols assume a 500 MHz or higher field NMR spectrometer.

  • 1D ¹H NMR :

    • Purpose : To obtain a high-resolution spectrum of all protons.

    • Experiment : Standard 1D proton experiment with solvent suppression (e.g., presaturation) if using a non-deuterated or partially deuterated solvent.

    • Key Parameters : Spectral width ~16 ppm, acquisition time ~2-3 s, relaxation delay 2-5 s, 16-64 scans.

  • 1D ¹³C NMR :

    • Purpose : To detect all carbon signals and determine their type (C, CH, CH₂, CH₃).

    • Experiment : Proton-decoupled ¹³C experiment, often accompanied by a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, where CH/CH₃ signals are positive and CH₂ signals are negative.

    • Key Parameters : Spectral width ~220 ppm, acquisition time ~1-2 s, relaxation delay 2 s, 1024-4096 scans.

  • 2D ¹H-¹H COSY :

    • Purpose : To identify protons that are coupled to each other (typically separated by 2-3 bonds).

    • Experiment : Gradient-selected COSY (gCOSY).

    • Key Parameters : 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment.

  • 2D ¹H-¹³C HSQC :

    • Purpose : To correlate protons with their directly attached carbons (one-bond correlation).

    • Experiment : Gradient-selected, sensitivity-enhanced HSQC.

    • Key Parameters : Set ¹J(CH) coupling constant to ~145 Hz. 2048 data points in F2 (¹H), 256-512 increments in F1 (¹³C), 16-32 scans per increment.

  • 2D ¹H-¹³C HMBC :

    • Purpose : To identify long-range (2-3 bond) correlations between protons and carbons. This is the critical experiment for establishing connectivity across quaternary carbons and the glycosidic linkage.

    • Experiment : Gradient-selected HMBC.

    • Key Parameters : Set long-range coupling constant ⁿJ(CH) to ~8 Hz. 2048 data points in F2 (¹H), 512 increments in F1 (¹³C), 32-64 scans per increment.

Data Analysis and Structural Elucidation: A Step-by-Step Guide

Trustworthiness: The logic of spectral interpretation is the core of this protocol's self-validating nature. Each assignment must be supported by evidence from multiple, independent experiments.

Step 1: Analyze the ¹H NMR Spectrum

First, identify the key diagnostic signals. The spectrum will contain signals from both the Retigabine moiety and the newly attached glucuronide moiety.

  • Retigabine Protons : Aromatic signals (typically 6-8 ppm), a methylene bridge (-CH₂-), and an ethyl carbamate group (-O-CH₂-CH₃).

  • Glucuronide Protons : A distinct anomeric proton (H-1') signal, usually a doublet between 4.5-5.5 ppm. The coupling constant (³J(H1',H2')) of ~7-8 Hz is characteristic of the β-anomeric configuration.[16] The other sugar protons (H-2' to H-5') will appear in a crowded region, typically between 3.2-4.5 ppm.

Step 2: Trace Connections with COSY

Use the COSY spectrum to walk through the spin systems.

  • Start at the anomeric proton (H-1') and identify its cross-peak to H-2'. From H-2', find the cross-peak to H-3', and so on, to trace the complete proton network of the glucuronic acid ring.

  • Similarly, identify the correlation between the -CH₂- and -CH₃ protons of the ethyl group.

Step 3: Assign Carbons with HSQC

Overlay the HSQC spectrum on the ¹H spectrum. Each cross-peak links a proton to its directly bonded carbon.

  • Using the proton assignments from Step 2, you can now unambiguously assign the chemical shifts of C-1' through C-5' of the glucuronide and the carbons of the ethyl and methylene groups of Retigabine.

Step 4: Confirm the Structure with HMBC

The HMBC spectrum provides the definitive evidence for the site of glucuronidation.

  • The Critical Correlation : Look for a cross-peak between the anomeric proton of the sugar (H-1') and a carbon atom in the Retigabine aromatic ring. This three-bond correlation (H1'-C1'-N-C_aromatic) bridges the two moieties and confirms the N-glucuronide structure. The specific aromatic carbon observed will pinpoint which nitrogen atom is the site of conjugation.

  • Further Validation : Use other HMBC correlations to confirm assignments. For example, the methylene protons of the fluorobenzyl group should show correlations to aromatic carbons in both rings, confirming the overall skeleton.

Caption: The key HMBC correlation confirming the N-glycosidic bond.

Representative Data Summary

The following table presents expected chemical shift ranges for the key nuclei in Retigabine N-β-D-Glucuronide, based on general values for N-glucuronides and aromatic systems. Actual values will be dependent on the solvent and pH.[17][18]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Retigabine Moiety
Aromatic Protons6.5 - 7.5110 - 150To other aromatic C, Methylene C
-NH-CH₂-ArF~4.3~45To aromatic C (both rings)
-O-CH₂-CH₃~4.1~61To C=O, -CH₃ C
-O-CH₂-CH₃~1.2~14To -O-CH₂ C
Glucuronide Moiety
H-1' (Anomeric)~5.0 (d, J ≈ 8 Hz)~85To Aromatic C (Site of Conjugation)
H-2', H-3', H-4'3.2 - 3.872 - 76To adjacent sugar C
H-5'~3.9~78To C-1', C-4', C-6'
C-6' (Carboxyl)-~175From H-4', H-5'

Conclusion

The structural characterization of drug metabolites is a critical step in pharmaceutical development. This application note has detailed a robust and self-validating workflow using a suite of 1D and 2D NMR experiments for the unambiguous identification of Retigabine N-β-D-Glucuronide. The strategic application of COSY, HSQC, and particularly HMBC spectroscopy allows for the complete assignment of proton and carbon signals and provides definitive proof of the site of conjugation. This methodology ensures the highest level of scientific integrity and is broadly applicable to the structural elucidation of a wide range of drug metabolites.

References

  • Hempel, R., Schupke, H., McNeilly, P. J., et al. (1999). Metabolism of retigabine (D-23129), a novel anticonvulsant. Drug Metabolism and Disposition, 27(5), 613-622. [Link]

  • Tomson, T., & Landmark, C. J. (2013). Clinical Pharmacokinetics of Retigabine/Ezogabine. Current Clinical Pharmacology, 8(4), 281-290. [Link]

  • Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. [Link]

  • Zaccara, G., & Lattanzi, S. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic Advances in Neurological Disorders, 4(6), 365-376. [Link]

  • Creative Biostructure. (2025). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Creative Biostructure. [Link]

  • Tomson, T., & Landmark, C. J. (2013). Clinical Pharmacokinetics of Retigabine/Ezogabine. Ingenta Connect. [Link]

  • Tomson, T., & Landmark, C. J. (2013). Clinical Pharmacokinetics of Retigabine/Ezogabine. ResearchGate. [Link]

  • Dona, A. C., Jiménez, B., Schäfer, H., et al. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 9(15), e201402009. [Link]

  • American Chemical Society. (2025). NMR Based Methods for Metabolites Analysis. ACS Publications. [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. [Link]

  • SpectraBase. GLUCURONIC ACID, gamma-LACTONE - Optional[1H NMR] - Chemical Shifts. Wiley Science Solutions. [Link]

  • Pomin, V. H., & Prestegard, J. H. (2009). A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type. Carbohydrate Research, 344(3), 343-351. [Link]

  • Gatzeva-Topalova, P. Z., May, A. P., & Sousa, M. C. (2004). Partial 1H-NMR spectra of UDP-GlcA and compound 1 at 600 MHz. ResearchGate. [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897). FooDB. [Link]

  • Nicholls, A. W., Gethin, A., & Mortishire-Smith, R. J. (1996). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Analytical Chemistry, 68(17), 2832-2837. [Link]

  • Wikipedia. (2023). Retigabine. Wikipedia. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). retigabine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Gakenberg, C., Gockel, L., Weizel, L., et al. (2021). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. Molecules, 26(11), 3379. [Link]

  • Dalvie, D., O'Donnell, J. P., & Kalgutkar, A. S. (2006). Proton NMR spectra of glucuronides of Glu-B in CD3OD at 300 K. ResearchGate. [Link]

  • Borlak, J., Gasparic, A., Locher, M., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Metabolism, 55(6), 711-722. [Link]

  • Stepanov, A., Dahl, M., & Nordmark, A. (2022). Driving to a Better Understanding of Acyl Glucuronide Transformations Using NMR and Molecular Modeling. Chemical Research in Toxicology, 35(3), 460-470. [Link]

Sources

Cell-based assays to investigate Retigabine N-β-D-Glucuronide transport

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Introduction: The Metabolic Fate of Retigabine and the Imperative of Transporter Investigation

Retigabine (also known as Ezogabine) is an anticonvulsant drug notable for its unique mechanism of action as a potassium channel opener.[1][2] In human drug metabolism, the clearance of Retigabine is not primarily mediated by the cytochrome P450 system, but rather by Phase II conjugation reactions.[3][4] The predominant metabolic pathway is N-glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes (primarily UGT1A1, UGT1A4, and UGT1A9), leading to the formation of its major metabolite, Retigabine N-β-D-Glucuronide (RTG-G).[1][4][5][6][7]

The addition of a glucuronic acid moiety drastically increases the hydrophilicity and molecular weight of the parent drug, rendering the resulting RTG-G molecule unable to passively diffuse across cellular membranes.[8][9][10] Consequently, its disposition—distribution into circulation, uptake into excretory organs like the liver and kidneys, and eventual elimination into bile or urine—is critically dependent on the activity of membrane transport proteins.[11][12]

Investigating the specific transporters involved in the influx and efflux of RTG-G is paramount for a complete understanding of Retigabine's pharmacokinetics. This knowledge allows researchers and drug development professionals to:

  • Predict the pathways and rate of drug clearance.

  • Anticipate potential drug-drug interactions (DDIs) where co-administered drugs may inhibit or induce the transporters responsible for RTG-G clearance.[8]

  • Elucidate the mechanisms behind inter-individual variability in drug response.

  • Understand the potential for enterohepatic circulation, where the glucuronide is excreted into the bile, potentially de-conjugated in the gut, and the parent drug is reabsorbed.[5][13]

This document provides a detailed guide to the principles and protocols for designing and executing a robust suite of cell-based assays to identify and characterize the transporters responsible for RTG-G disposition.

Foundational Concepts: Key Transporter Families in Glucuronide Disposition

The transport of drug glucuronides is a coordinated effort between two major superfamilies of transporters: the Solute Carrier (SLC) family, which primarily mediates cellular uptake, and the ATP-Binding Cassette (ABC) family, which mediates ATP-dependent cellular efflux.[14][15]

  • ATP-Binding Cassette (ABC) Efflux Transporters: Once RTG-G is formed within a cell (e.g., a hepatocyte), it must be actively pumped out. Key ABC transporters known to handle glucuronide conjugates include:

    • Multidrug Resistance-Associated Proteins (MRPs): Specifically MRP2 (ABCC2), MRP3 (ABCC3), and MRP4 (ABCC4) are well-documented transporters of various glucuronidated compounds.[8][10][11] MRP2 is typically located on the apical membrane of hepatocytes and renal proximal tubule cells, mediating efflux into bile and urine, respectively.[11] MRP3 is found on the basolateral membrane, transporting substrates into the blood.[8][11]

    • Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter, located on the apical membrane of the intestine, liver, and blood-brain barrier, also plays a significant role in the efflux of glucuronide metabolites.[8][10][16]

    • P-glycoprotein (P-gp/MDR1/ABCB1): While a major efflux transporter for many parent drugs, P-gp is generally not considered a significant transporter of glucuronide conjugates.[8][10][17]

  • Solute Carrier (SLC) Uptake Transporters: For RTG-G present in the bloodstream to be cleared by the kidneys or taken up by the liver, it must first be transported from the blood into the cells of these organs. Relevant SLC transporters include:

    • Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are expressed on the basolateral membrane of renal proximal tubule cells and are critical for the uptake of a wide range of organic anions, including drug glucuronides, from the blood for subsequent urinary excretion.[11][14][15][18][19]

    • Organic Anion Transporting Polypeptides (OATPs): Expressed predominantly on the basolateral membrane of hepatocytes, OATPs (e.g., OATP1B1, OATP1B3) mediate the uptake of compounds from the blood into the liver.[11][14]

Integrated Experimental Strategy

A multi-tiered approach is essential to conclusively identify and characterize RTG-G transport. The strategy progresses from broad screening to confirmational and mechanistic assays.

G cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Confirmation & Directionality cluster_2 Phase 3: Mechanistic Kinetics Screen Broad screening panel: HEK293 cells overexpressing individual SLC (OATs, OATPs) and ABC (MRPs, BCRP) transporters Uptake Uptake Assays (SLC Transporters) Screen->Uptake Efflux Accumulation/Efflux Assays (ABC Transporters) Screen->Efflux Polarized Polarized Monolayer Assays (MDCK-II or Caco-2 cells) Uptake->Polarized Identified Uptake Hits Efflux->Polarized Identified Efflux Hits Bidirectional Bidirectional Transport (Apical-to-Basolateral vs. Basolateral-to-Apical) Polarized->Bidirectional ER Calculate Efflux Ratio (ER) Bidirectional->ER Vesicles Inside-Out Vesicle Assays (Sf9-MRP2, Sf9-BCRP, etc.) ER->Vesicles Confirmed Efflux Transporters ATP_Dep Measure ATP-Dependent Uptake Vesicles->ATP_Dep Kinetics Determine Kinetic Parameters (Km, Vmax) ATP_Dep->Kinetics

Caption: Integrated workflow for investigating RTG-G transport.

Recommended Cell-Based Systems

The selection of the appropriate cellular model is critical for generating meaningful data. Each system offers distinct advantages for specific questions.

Cell SystemTypeKey CharacteristicsPrimary Application
HEK293-OAT1, HEK293-OAT3, etc. Transfected Mammalian CellsHuman embryonic kidney cells overexpressing a single human SLC transporter. Low endogenous transporter activity.[20]Screening: Isolate and identify specific uptake transporters for RTG-G.
MDCKII-MDR1, MDCKII-BCRP Transfected Polarized CellsMadin-Darby canine kidney cells overexpressing a single human ABC transporter. Form tight, polarized monolayers.[21][22][23][24]Confirmation: Quantify the specific contribution of P-gp or BCRP to directional efflux.
Caco-2 Human Cancer Cell LineHuman colorectal adenocarcinoma cells. Differentiate into a polarized monolayer expressing a variety of endogenous transporters (P-gp, BCRP, MRPs).[21][24][25]Intestinal Model: Assess overall intestinal permeability and efflux, mimicking the gut wall.
Sf9-MRP2, Sf9-BCRP Vesicles Inside-Out Membrane VesiclesVesicles prepared from insect cells overexpressing a single human ABC transporter. The ATP-binding site faces the external buffer.[26][27]Kinetics: Directly measure ATP-dependent transport to determine kinetic parameters (Km, Vmax) without confounding cellular factors.[28]

Detailed Experimental Protocols

Prerequisites:

  • Test Article: Synthesized and purified Retigabine N-β-D-Glucuronide. A radiolabeled version ([³H] or [¹⁴C]) is ideal for uptake/vesicle assays, but a qualified LC-MS/MS method for the unlabeled compound is also suitable.

  • Cell Culture: All cell lines should be maintained according to supplier recommendations. Polarized cell lines must be cultured on permeable Transwell® supports for a sufficient duration (e.g., ~21 days for Caco-2, 4-7 days for MDCKII) to ensure monolayer integrity.[21][22]

Protocol 1: Screening for Uptake using Transfected HEK293 Cells

This protocol aims to identify if RTG-G is a substrate for key SLC uptake transporters like OAT1 and OAT3.

Caption: Workflow for SLC transporter uptake screening assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-OAT1 (or other transfected) cells and the corresponding parental HEK293 cells into 24-well plates at a density that yields a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.[29]

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Pre-incubation: Add 200 µL of uptake buffer to each well. For inhibitor control wells, add a known pan-OAT inhibitor like probenecid. Incubate at 37°C for 10 minutes.

  • Initiate Uptake: Start the transport reaction by adding 200 µL of uptake buffer containing the desired concentration of RTG-G (e.g., 1-10 µM). The final volume is 400 µL.[30]

  • Incubation: Incubate the plate at 37°C for a short, defined period (typically 2-5 minutes, determined during assay optimization to be in the linear uptake range).

  • Terminate Reaction: Stop the uptake by rapidly aspirating the reaction mixture and immediately washing the monolayer three times with 1 mL of ice-cold uptake buffer. This removes extracellular substrate and halts transporter activity.

  • Cell Lysis: Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with LC-MS/MS analysis).

  • Quantification:

    • Radiolabeled RTG-G: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Unlabeled RTG-G: Analyze the lysate using a validated LC-MS/MS method.

  • Data Normalization: Determine the protein concentration in parallel wells using a BCA assay to normalize the uptake data (e.g., pmol/mg protein/min).

Protocol 2: Confirming Efflux using Polarized MDCKII-BCRP Cells

This assay determines if RTG-G is actively transported across a cell monolayer in a specific direction by BCRP.

G cluster_workflow Vesicular Transport Assay Workflow A 1. Pre-incubate Vesicles + RTG-G + Buffer B 2. Initiate Transport Add ATP or AMP (control) A->B C 3. Incubate (e.g., 5 min at 37°C) B->C D 4. Stop Reaction (Ice-cold buffer & filtration) C->D E 5. Wash filter to remove external substrate D->E F 6. Quantify RTG-G trapped on filter E->F G 7. Calculate ATP-dependent uptake F->G

Caption: Workflow for an inside-out vesicular transport assay.

Step-by-Step Methodology:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing inside-out vesicles (e.g., Sf9-BCRP, 50 µg protein), RTG-G at various concentrations (for kinetics), and vesicle transport buffer. Pre-incubate at 37°C for 5 minutes. [26]2. Initiate Transport: Start the reaction by adding either ATP (e.g., 5 mM final concentration) or, as a negative control, AMP (5 mM). AMP accounts for ATP-independent binding and transport. [26][27]3. Incubation: Incubate at 37°C for a short, defined period (e.g., 2-10 minutes) within the linear range of uptake.

  • Terminate Reaction: Stop the reaction by adding a large volume of ice-cold wash buffer and immediately filtering the mixture through a pre-wetted filter plate under vacuum.

  • Wash: Quickly wash the filter multiple times with ice-cold wash buffer to remove all extra-vesicular substrate.

  • Quantification:

    • Radiolabeled RTG-G: Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.

    • Unlabeled RTG-G: Elute the trapped substrate from the filter using a suitable solvent and analyze by LC-MS/MS.

  • Data Analysis:

    • Calculate the ATP-dependent uptake by subtracting the value obtained with AMP from the value obtained with ATP.

    • Plot the ATP-dependent uptake rate against the RTG-G concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate affinity) and Vmax (maximum transport rate).

Interpretation of Results

The data from these interconnected assays provide a comprehensive profile of RTG-G transport.

AssayPositive ResultInterpretation
HEK293 Uptake Assay Substrate uptake is ≥2-fold higher in transfected cells vs. parental cells and is inhibited by a known transporter inhibitor.RTG-G is a substrate of the specific SLC transporter expressed in that cell line (e.g., OAT1).
Bidirectional Transport Efflux Ratio (ER) is ≥2. This ratio is significantly reduced in the presence of a specific inhibitor (e.g., Ko143 for BCRP).RTG-G is actively effluxed by the transporter (e.g., BCRP) in the polarized monolayer.
Vesicular Transport Uptake into vesicles is significantly higher in the presence of ATP compared to AMP.RTG-G is a substrate for the ABC transporter, and its efflux from a cell is an ATP-dependent process.
Vesicular Transport (Kinetics) Data fits a Michaelis-Menten curve.The affinity (Km) and maximum velocity (Vmax) of the transport process can be determined, providing crucial parameters for pharmacokinetic modeling. [8][10]

Conclusion

The investigation of Retigabine N-β-D-Glucuronide transport is a critical step in fully characterizing the disposition of Retigabine. The hydrophilic nature of this major metabolite necessitates a transporter-mediated clearance pathway. By employing a systematic and integrated strategy—from initial screening in transfected cell lines to confirming directional flux in polarized monolayers and finally elucidating the underlying kinetics with inside-out vesicles—researchers can definitively identify the key OAT, OATP, MRP, and BCRP transporters involved. This detailed understanding is invaluable for predicting drug clearance, assessing DDI risks, and ultimately supporting the safe and effective use of Retigabine in clinical practice.

References

  • Human Efflux Transporters in Drug Disposition: in vitro Transport of Glucuronide Metabolites. HELDA - Helsinki.fi. Available at: [Link]

  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. PMC. Available at: [Link]

  • Retigabine : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. Available at: [Link]

  • Extract from the Clinical Evaluation Report for Retigabine. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Retigabine N-glucuronidation and its potential role in enterohepatic circulation. PubMed. Available at: [Link]

  • Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. PMC. Available at: [Link]

  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. ReadyCell. Available at: [Link]

  • OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. PMC. Available at: [Link]

  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Patrinum. Available at: [Link]

  • Metabolism of retigabine (D-23129), a novel anticonvulsant. PubMed. Available at: [Link]

  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. Available at: [Link]

  • N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. PubMed. Available at: [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Human Efflux Transporters in Drug Disposition : in vitro Transport of Glucuronide Metabolites. Helda - University of Helsinki. Available at: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. Available at: [Link]

  • Permeability and Transporters. Admescope. Available at: [Link]

  • Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures. PMC. Available at: [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. Available at: [Link]

  • OATs and OCTs: The SLC22 Family of Organic Anion and Cation Transporters. Royal Society of Chemistry. Available at: [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. Available at: [Link]

  • What do drug transporters really do?. PMC. Available at: [Link]

  • Molecular Properties of Drugs Interacting with SLC22 Transporters OAT1, OAT3, OCT1, and OCT2: A Machine-Learning Approach. NIH. Available at: [Link]

  • Caco-2 – Knowledge and References. Taylor & Francis. Available at: [Link]

  • “Inside-Out” Membrane Vesicles. Corning. Available at: [Link]

  • Clinical utility of adjunctive retigabine in partial onset seizures in adults. PMC. Available at: [Link]

  • Utilization of membrane vesicle preparations to study drug-ABC-transporter interactions. Solvo Biotechnology. Available at: [Link]

  • BCRP - Transporters. Solvo Biotechnology. Available at: [Link]

  • The kidney drug transporter OAT1 regulates gut microbiome–dependent host metabolism. JCI Insight. Available at: [Link]

  • Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PMC. Available at: [Link]

  • MDR1/P-gp - Transporters. Solvo Biotechnology. Available at: [Link]

  • HK-2 cells as a human model of glucuronide transport. Marshall Digital Scholar. Available at: [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available at: [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. Available at: [Link]

  • MDR1 and BCRP Transporter-Mediated Drug-Drug Interaction between Rilpivirine and Abacavir and Effect on Intestinal Absorption. PMC. Available at: [Link]

  • Effects of MDR1 and MDR3 P-glycoproteins, MRP1, and BCRP/MXR/ABCP on the transport of (99m)Tc-tetrofosmin. ResearchGate. Available at: [Link]

  • Mechanism of swelling activation of K-Cl cotransport in inside-out vesicles of LK sheep erythrocyte membranes. PubMed. Available at: [Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications. Available at: [Link]

  • Sealed Inside-Out and Right-Side-Out Plasma Membrane Vesicles : Optimal Conditions for Formation and Separation. ResearchGate. Available at: [Link]

  • Preparation of physiologically active inside-out vesicles from plant inner mitochondrial membranes. Frontiers. Available at: [Link]

  • Retigabine - A New Antiepileptic Drug With a Different Mechanism of Action. PubMed. Available at: [Link]

Sources

Application Note: Retigabine N-β-D-Glucuronide in Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Retigabine (Ezogabine) is a neuronal KCNQ/Kv7 potassium channel opener.[1][2] While its clinical use has been curtailed due to specific tissue pigmentation side effects, it remains a gold-standard probe substrate in in vitro drug development for assessing UDP-glucuronosyltransferase 1A4 (UGT1A4) activity.

Unlike many glucuronides formed via O-linkage (ether/ester), Retigabine forms an N-glucuronide (Retigabine-N-G). This distinction is critical for two reasons:

  • Enzymatic Specificity: UGT1A4 is unique among UGTs for its preference for N-glucuronidation of primary and secondary amines.

  • Chemical Lability: N-glucuronides are thermodynamically less stable than O-glucuronides, making them prone to spontaneous hydrolysis and rearrangement during sample processing.

This guide details the use of Retigabine and its N-glucuronide metabolite to phenotype UGT1A4 induction/inhibition and assess transporter-mediated biliary clearance.

Physicochemical Properties & Critical Handling

WARNING: N-Glucuronide Instability The validity of any study involving Retigabine-N-G hinges on preventing non-enzymatic degradation. N-glucuronides can hydrolyze back to the parent drug under acidic conditions or elevated temperatures, leading to false-negative metabolite quantification and false-positive parent drug levels.

Handling Protocol (The "Cold-Neutral" System)
  • pH Sensitivity: Maintain buffers at pH 7.4 . Avoid acidic quenching agents (e.g., TCA, pure formic acid) typically used in metabolic stability assays.

  • Temperature: All post-incubation processing must occur at 4°C (on ice) .

  • Quenching: Use ice-cold Acetonitrile (ACN) or Methanol (MeOH) containing internal standard. Do not acidify the quench solution unless immediate injection is planned.

  • Storage: Store samples at -80°C . Analyze within 24 hours of thawing.

Application I: UGT1A4 Inhibition & Phenotyping Assay

This protocol uses Retigabine as a specific probe to determine if a New Chemical Entity (NCE) inhibits UGT1A4.

Mechanistic Pathway

Retigabine is converted to Retigabine-N-G primarily by UGT1A4, with minor contributions from UGT1A1 and UGT1A9.

UGT1A4_Pathway Substrate Retigabine (Parent) Enzyme UGT1A4 (Microsomes/Recombinant) Substrate->Enzyme Cofactor UDPGA (Cofactor) Cofactor->Enzyme Metabolite Retigabine N-β-D-Glucuronide (Analyte of Interest) Enzyme->Metabolite N-Glucuronidation Inhibitor Test Inhibitor (NCE) Inhibitor->Enzyme Inhibition (IC50)

Figure 1: The enzymatic pathway for Retigabine N-glucuronidation.[3][4] UGT1A4 is the rate-limiting step.

Experimental Protocol (Microsomal Incubation)

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant UGT1A4 (rUGT1A4).

  • Alamethicin: Pore-forming peptide (Essential for UGT assays to allow UDPGA entry into the ER lumen).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): Cofactor (5 mM stock).

  • Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4), 5 mM MgCl₂.

Step-by-Step Workflow:

  • Latency Removal (Activation):

    • Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in buffer.

    • Incubate on ice for 15 minutes. Why? This permeabilizes the microsomal membrane, granting the cofactor access to the active site.

  • Pre-Incubation:

    • Aliquot activated HLM into a 96-well plate.

    • Add Test Inhibitor (NCE) at varying concentrations (e.g., 0.1 – 100 µM).

    • Add Retigabine (Substrate) at

      
       concentration (approx. 150–200 µM for HLM).
      
    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add UDPGA (final conc. 2–5 mM) to start the reaction.

    • Incubate at 37°C with shaking.

    • Timepoint: 30–60 minutes (Ensure linearity).

  • Termination (The "Cold" Stop):

    • Add 3x volume of Ice-Cold Acetonitrile containing Internal Standard (e.g., Retigabine-d4).

    • CRITICAL: Do not add acid.

    • Centrifuge at 4000 rpm for 15 mins at 4°C.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.

Application II: Transporter Interaction Studies (Biliary Clearance)

Retigabine-N-glucuronide undergoes enterohepatic circulation, implying it is a substrate for efflux transporters (MRP2, BCRP) in the liver canalicular membrane. This assay determines if an NCE inhibits the biliary excretion of the glucuronide.

Vesicular Transport Workflow

Vesicle_Assay cluster_prep Preparation Phase cluster_incubation Transport Phase cluster_analysis Quantification Phase Vesicles Inverted Membrane Vesicles (MRP2 or BCRP overexpressed) Mix Reaction Mix: Retigabine-N-G (Substrate) + ATP (Active) / AMP (Control) Vesicles->Mix Incubate Incubate at 37°C (1-5 minutes) Mix->Incubate Filter Rapid Filtration / Washing (Ice-cold buffer) Incubate->Filter Lyse Lyse Vesicles (Release transported substrate) Filter->Lyse LCMS LC-MS/MS Analysis Lyse->LCMS

Figure 2: Vesicular transport assay workflow to measure ATP-dependent uptake of Retigabine-N-G.

Protocol Highlights
  • Substrate Generation: Since Retigabine-N-G is not always commercially stable, generate it in situ using the HLM protocol above, purify via semi-prep HPLC, and use immediately; or purchase high-purity standards stored strictly at -80°C.

  • ATP Dependence: Perform parallel incubations with ATP (active transport) and AMP (passive diffusion control).

  • Calculation:

    
    
    
    
    

Analytical Methodology (LC-MS/MS)[5]

Accurate quantification requires separating the labile metabolite from the parent to prevent "in-source fragmentation," where the glucuronide breaks down in the MS source, mimicking the parent drug.

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm. Mobile Phase:

  • A: Water + 0.1% Formic Acid (Keep acid low).

  • B: Acetonitrile.

MS/MS Transitions (Example):

AnalytePrecursor Ion (

)
Product Ion (

)
PolarityNote
Retigabine 304.1230.1PositiveParent
Retigabine-N-G 480.2304.1PositiveLoss of glucuronic acid (176 Da)
Retigabine-d4 308.1234.1PositiveInternal Standard

Technical Tip: Ensure baseline chromatographic separation between Retigabine and Retigabine-N-G (typically Retigabine elutes after the glucuronide). If they co-elute, in-source fragmentation of the glucuronide will artificially inflate the Retigabine signal.

References

  • FDA Guidance for Industry. (2020).[5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • Hermann, R., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II.[3][6] Metabolism.[1][4][7][5][8][9][10] [Link]

  • Perez, H. L., et al. (2015).[11] Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods.[7][9][10] [Link]

  • Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications. AAPS Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Retigabine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Retigabine N-β-D-Glucuronide in Plasma Samples Audience: Bioanalytical Scientists, PK/PD Researchers, and Drug Development Leads Version: 2.0 (Current)

Executive Summary: The "Phantom Drug" Phenomenon

Retigabine (Ezogabine) presents a classic bioanalytical challenge: Metabolite-Driven Overestimation .

Retigabine is extensively metabolized via N-glucuronidation and N-acetylation.[1][2][3][4][5] The N-glucuronide metabolite (Retigabine-N-Gluc) circulates at concentrations up to 25-fold higher than the parent drug.[2][4] Because this N-glucuronide is chemically labile (unstable), it can revert to the parent drug (Retigabine) during sample collection, storage, or analysis.

If 1% of the metabolite hydrolyzes back to the parent, and the metabolite is 25x more abundant, your measured Retigabine concentration will be overestimated by 25% . This destroys the integrity of Pharmacokinetic (PK) data.

This guide provides the protocols to prevent this conversion at three critical stages: Collection (Ex Vivo), Storage, and Analysis (In-Source Fragmentation).

Module 1: The Mechanism of Instability

To solve the problem, you must understand the chemistry. Unlike acyl-glucuronides (which are unstable at basic pH), Retigabine-N-Gluc is an N-glucuronide of an aromatic amine .

  • The Linkage: The glucuronic acid is attached to the nitrogen of the aniline ring.

  • The Risk: This bond is susceptible to hydrolysis, particularly under acidic conditions or elevated temperatures, releasing the parent drug.

  • The Consequence: False elevation of Retigabine levels in the sample.

Visualizing the Degradation Pathway

RetigabineDegradation cluster_legend Pathway Legend Metabolite Retigabine-N-Gluc (High Concentration) Instability Instability Factors: 1. Heat (>4°C) 2. Acidic pH 3. Time Metabolite->Instability Ex Vivo Exposure Parent Retigabine (Parent) (False Increase) Instability->Parent Hydrolysis Data Compromised PK Data (Overestimation) Parent->Data Bioanalysis key Blue: Metabolite | Red: Critical Failure Point | Yellow: Artifact

Figure 1: The degradation pathway showing how environmental factors drive the reversion of the abundant metabolite back to the parent drug.

Module 2: Troubleshooting & FAQs

Category A: Sample Collection & Handling

Q: My Retigabine plasma concentrations increase after 2 hours at room temperature. Is this normal? A: No, this indicates metabolite hydrolysis. Root Cause: The N-glucuronide is reverting to the parent drug. Corrective Action: Implement the "Golden Hour" rule.

  • Temperature: Blood samples must be placed on wet ice immediately upon draw.

  • Processing: Centrifuge at 4°C within 30–60 minutes of collection.

  • Freezing: Flash freeze plasma immediately. Do not allow plasma to sit at ambient temperature.

Q: Should I acidify the plasma (e.g., with formic acid) to stabilize the samples? A: STOP. Do not apply generic "acyl-glucuronide" rules here. Scientific Rationale: Acyl-glucuronides (carboxylic acid esters) require acidification to prevent acyl migration.[6] However, N-glucuronides of aromatic amines (like Retigabine) are often acid-labile. Acidifying the sample may actually accelerate the hydrolysis back to the parent drug. Recommendation:

  • Maintain neutral pH (physiological).

  • Rely on Temperature Control (<-20°C or -70°C) as your primary stabilizer.

  • Validation: If you must use a stabilizer, you must perform a specific stability experiment comparing Acidified vs. Neutral plasma over 24 hours.

Category B: Bioanalytical (LC-MS/MS) Issues

Q: I detect Retigabine in my "Metabolite-Only" QC samples. Is my standard contaminated? A: Likely not. You are probably observing In-Source Fragmentation (ISF) . The Phenomenon: Inside the Mass Spectrometer ion source (high heat/voltage), the labile N-glucuronide bond breaks before mass selection. The instrument detects the "Parent" mass, but it originated from the Metabolite. The Test:

  • Inject a pure standard of Retigabine-N-Glucuronide.

  • Monitor the MRM transition for the Parent (Retigabine).

  • If you see a peak at the retention time of the metabolite, that is ISF.

  • If you see a peak at the retention time of the parent, your standard is chemically degrading.

Q: How do I fix In-Source Fragmentation? A: You cannot stop the physics of the source, but you can separate the peaks. Protocol: You must achieve Baseline Chromatographic Separation between Retigabine and its Glucuronide. If they co-elute, the ISF signal from the metabolite will merge with the actual parent signal, causing massive quantification errors.

Module 3: Detailed Experimental Protocols

Protocol 1: Stability Assessment Workflow

Use this protocol to validate your storage conditions.

StepActionCritical Parameter
1. Spiking Spike plasma with Retigabine-N-Glucuronide (High Conc) and Retigabine (Low Conc).Mimic the 25:1 in vivo ratio.
2. Aliquoting Split into three sets: A) Room Temp B) 4°C (Wet Ice) C) Acidified (Optional check)Do not freeze yet.
3. Timepoints Extract aliquots at T=0, 1h, 2h, 4h, 24h.Immediate quench/extraction.
4. Analysis Measure Retigabine (Parent) concentration.[1][2][4][7]Pass Criteria: Parent conc. should not change by >15%.
5. Failure If Parent conc. rises, the metabolite is hydrolyzing.Stricter temperature control is required.
Protocol 2: Managing In-Source Fragmentation (ISF)

Objective: Ensure the MS signal for Retigabine is not contaminated by the Glucuronide.

  • Column Selection: Use a high-strength silica (HSS) or Polar Embedded column (e.g., Waters HSS T3 or Phenomenex Synergi Polar-RP) to retain the polar glucuronide and separate it from the parent.

  • Gradient: Start with a low organic hold (e.g., 5% B for 1 min) to elute the polar glucuronide later, or use a shallow gradient.

  • Verification:

    • Inject Pure Metabolite.

    • Monitor Parent Channel.

    • Ensure the "Ghost Peak" (ISF) falls outside the retention time window of the actual Parent.

Visualizing the ISF Decision Tree

ISF_Workflow Start Start Method Development CheckISF Inject Pure Glucuronide Std Monitor Parent MRM Start->CheckISF PeakObserved Is a peak detected? CheckISF->PeakObserved NoPeak No ISF Detected (Rare) PeakObserved->NoPeak No YesPeak Peak Detected PeakObserved->YesPeak Yes CheckRT Check Retention Time (RT) YesPeak->CheckRT Coelution Peak Co-elutes with Parent CRITICAL ERROR CheckRT->Coelution Same RT Separated Peak is Chromatographically Separated from Parent CheckRT->Separated Different RT Action1 Modify Gradient/Column (Improve Resolution) Coelution->Action1 Action2 Proceed to Validation Separated->Action2 Action1->CheckISF Retest

Figure 2: Decision logic for identifying and mitigating In-Source Fragmentation (ISF) during LC-MS method development.

References

  • Licea Perez, H., et al. (2016). Development and validation of a quantitative method for determination of Retigabine and its N-acetyl metabolite; Overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods.[2][5][6][8][9][10]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on metabolite stability and incurred sample reanalysis.[5][10]

  • Hiller, A., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers.[1][2][4][11][12] Metabolism.[2][5][6][8][9][10][13][14]

  • Kassahun, K., et al. (2001). Bioanalysis of N-glucuronides: Challenges and strategies. Journal of Chromatography B. (Contextual grounding on N-glucuronide instability).

Sources

pH-dependent stability of Retigabine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This is Senior Application Scientist Dr. Aris Thorne from the Technical Support Center.

The following guide addresses the critical stability challenges associated with Retigabine N-β-D-Glucuronide , a major Phase II metabolite of Retigabine (Ezogabine).

Executive Summary: The "False Positive" Trap

The primary technical challenge with Retigabine N-glucuronide is its lability . Unlike stable ether glucuronides, this N-glucuronide is prone to hydrolysis back to the parent drug (Retigabine) during sample collection, storage, and processing.

The Critical Error: Many researchers apply standard stabilization protocols for acyl glucuronides (acidification) to Retigabine samples. This is incorrect. N-glucuronides are chemically distinct; they are acid-labile . Acidifying the sample will accelerate hydrolysis, leading to a massive overestimation of the parent drug and corrupted pharmacokinetic (PK) data.

Part 1: The Mechanism of Instability

To troubleshoot effectively, you must understand the chemical causality. Retigabine is metabolized by UGT1A9 (and to a lesser extent UGT1A4) to form two distinct N-glucuronide isomers.[1] These metabolites contain an N-glycosidic bond that is susceptible to cleavage under acidic conditions or elevated temperatures.

Pathway & Degradation Logic

RetigabineStability Retigabine Retigabine (Parent Drug) UGT UGT1A9 / UGT1A4 (Liver) Retigabine->UGT Phase II Metabolism NGluc Retigabine N-Glucuronide (Labile Metabolite) UGT->NGluc SamplePrep Sample Preparation (Critical Control Point) NGluc->SamplePrep Excreted in Urine/Plasma Acid Acidic Conditions (pH < 5) SamplePrep->Acid Incorrect Protocol Neutral Neutral Conditions (pH 7.0 - 7.4) SamplePrep->Neutral Correct Protocol Artifact Artifactual Retigabine (Data Corruption) Acid->Artifact Rapid Hydrolysis (Back-conversion) Stable Stable Quantitation (Valid Data) Neutral->Stable Maintains Integrity Artifact->Retigabine False Elevation of Parent

Figure 1: The degradation pathway showing how incorrect pH management leads to bioanalytical artifacts.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "My Retigabine plasma concentrations are impossibly high."

Diagnosis: You are likely observing ex vivo back-conversion . The N-glucuronide metabolite circulates at concentrations ~25-fold higher than the parent drug.[2] Even a 5% degradation of the metabolite can double the apparent concentration of the parent drug.

Q: Did you acidify your plasma samples to stabilize them?

  • Incorrect Approach: "Yes, I added formic acid/acetic acid as I do for acyl glucuronides."

  • Corrective Action: Stop immediately. Acid catalyzes the hydrolysis of the N-glycosidic bond in Retigabine N-glucuronide.

  • Solution: Collect blood into tubes containing neutral buffers (e.g., K2EDTA). Maintain pH at physiological levels (7.4). Process on wet ice (4°C) immediately.

Q: How were the samples stored?

  • Risk Factor: Storage at -20°C is often insufficient for long-term stability of labile N-glucuronides.

  • Solution: Store all matrices at -80°C .

Scenario B: "I cannot detect the N-glucuronide peak in my chromatogram."

Diagnosis: The metabolite may have already degraded, or your extraction method eliminated it.

Q: What is your extraction method?

  • Risk Factor: Protein precipitation (PPT) with high concentrations of acidic modifiers (e.g., 1% Formic Acid in Acetonitrile) can induce degradation during the spin/supernatant phase.

  • Solution: Use a neutral PPT solvent (100% Methanol or Acetonitrile without acid) or perform Liquid-Liquid Extraction (LLE) at neutral pH.

Part 3: Validated Stabilization Protocol

Use this protocol to establish a self-validating system for Retigabine quantification.

Table 1: Stability Profile Comparison
ParameterConditionStability OutcomeRecommendation
pH Acidic (pH < 5)Unstable (Rapid Hydrolysis)AVOID acidification.
pH Neutral (pH 7.4)Stable Buffer samples if necessary.
Temperature Ambient (25°C)Unstable (Hours)Keep on wet ice.
Temperature Frozen (-20°C)Moderate Risk Use -80°C for storage >1 week.
Matrix Dried Blood Spot (DBS)High Stability Viable alternative to liquid plasma [2].
Step-by-Step Extraction Workflow (Neutral LLE)
  • Sample Thawing: Thaw plasma samples (stored at -80°C) in an ice bath. Do not use a water bath or heat block.

  • Internal Standard Addition: Add IS prepared in neutral solvent (e.g., Methanol).

  • Buffering (Critical): Add 200 µL of Ammonium Acetate buffer (10 mM, pH 7.4) to 100 µL of plasma.

    • Why? This locks the pH in the safe zone, preventing localized acidity during subsequent steps.

  • Extraction: Add extraction solvent (e.g., Ethyl Acetate or MTBE). Vortex gently for 5 minutes.

  • Separation: Centrifuge at 4°C, 4000 rpm for 10 minutes.

  • Evaporation: Transfer supernatant. Evaporate under nitrogen at ambient temperature (Max 30°C).

    • Warning: Do not use high heat during evaporation.

  • Reconstitution: Reconstitute in a mobile phase with low acid content (e.g., 0.1% Formic Acid is acceptable for LC injection if the autosampler is kept at 4°C and injection is immediate, but neutral mobile phases are safer if separation permits).

Part 4: Scientific Rationale & Grounding

The Chemistry of N-Glucuronides vs. Acyl Glucuronides The confusion often stems from the general rule to acidify samples containing acyl glucuronides (ester-linked) to prevent base-catalyzed hydrolysis and acyl migration. However, Retigabine forms an N-glucuronide (amine-linked). The nitrogen-carbon bond is susceptible to protonation and subsequent cleavage in acidic environments [1][3].

Enzymatic Validation The formation of Retigabine N-glucuronide is catalyzed primarily by UGT1A9 and UGT1A4 . In vitro studies using human liver microsomes (HLM) have demonstrated that these metabolites are the predominant circulating species [1][4]. Therefore, any method that fails to preserve them will result in a significant "mass balance" error, where the parent drug appears to have a lower clearance than it actually does.

Dried Blood Spots (DBS) Interestingly, research indicates that Retigabine N-glucuronide exhibits superior stability in Dried Blood Spots (DBS) compared to liquid plasma, likely due to the removal of water (hydrolysis requires water) and the immobilization of the matrix [2].

References

  • Perez, H. L., et al. (2013). "Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites." Analytical Methods, 5, 464-472. Link

  • Bowen, C. L., et al. (2013). "Evaluation of glucuronide metabolite stability in dried blood spots." Bioanalysis, 5(9), 1137-1145. Link

  • Borlak, J., et al. (2006). "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism, 55(6), 711-721.[3] Link

  • Herman, B. D., et al. (2011). "Disposition of Retigabine in Humans." Drug Metabolism and Disposition.

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Retigabine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Retigabine and its primary metabolite, Retigabine N-β-D-Glucuronide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS assays. The following question-and-answer-based troubleshooting guides and FAQs are grounded in established scientific principles and field-proven insights to ensure the integrity and accuracy of your experimental results.

Understanding the Challenge: Retigabine and Matrix Effects

Retigabine is an antiepileptic drug that undergoes extensive metabolism, primarily through N-acetylation and N-glucuronidation.[1][2][3] The N-glucuronide metabolite is a major circulating component and its accurate quantification is crucial for comprehensive pharmacokinetic studies.[1][4] However, the analysis of Retigabine N-β-D-Glucuronide in biological matrices like plasma is often hampered by matrix effects. These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source.[5][6][7] This can lead to inaccurate and irreproducible results, compromising the integrity of your bioanalytical data.[8][9]

This guide will provide you with the necessary tools to identify, troubleshoot, and mitigate these matrix effects, ensuring robust and reliable quantification of Retigabine N-β-D-Glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for Retigabine N-β-D-Glucuronide analysis?

A1: The "matrix" refers to all the components in a biological sample other than the analyte of interest.[6] In the context of Retigabine N-β-D-Glucuronide analysis in plasma, this includes proteins, salts, lipids (especially phospholipids), and other endogenous molecules.[10][11] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte and its internal standard in the mass spectrometer's ion source.[7][12] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[6][13]

The N-glucuronide metabolite of Retigabine is polar and may elute early in a reversed-phase chromatographic run, a region often fraught with endogenous interferences from the sample matrix.[14] This co-elution is the primary cause of matrix effects and can lead to:

  • Inaccurate Quantification: Underestimation or overestimation of the true concentration.[8]

  • Poor Reproducibility: High variability between replicate injections and different samples.[8]

  • Reduced Sensitivity: The limit of quantification (LLOQ) may be compromised, making it difficult to measure low concentrations of the metabolite.[5]

Given that Retigabine's metabolism is dominated by N-glucuronidation in humans, accurate measurement of this metabolite is critical for understanding its pharmacokinetic profile.[4] Therefore, addressing matrix effects is paramount for generating reliable data.

Q2: How can I determine if my assay is being affected by matrix effects?

A2: A common and effective method to assess matrix effects is the post-extraction spike comparison .[15] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte spiked into a clean solvent.

Another valuable technique is the post-column infusion experiment .[15] In this setup, a solution of your analyte is continuously infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected onto the LC system. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[14]

Q3: What are the primary sources of matrix effects in plasma samples?

A3: In plasma, the most notorious culprits for causing matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids .[10][16][17] These molecules are major components of cell membranes and are often co-extracted with analytes during sample preparation, especially with simple protein precipitation.[10] They tend to elute over a broad range in reversed-phase chromatography, potentially overlapping with the analyte of interest and causing significant ion suppression.[10][16]

Other sources include:

  • Salts and ions: These can alter the droplet formation and evaporation process in the ESI source.[11]

  • Endogenous metabolites: These can compete with the analyte for ionization.

  • Proteins: While most are removed during sample preparation, residual proteins can still cause issues.[18]

Troubleshooting Guide: A Practical Approach to Mitigating Matrix Effects

This section provides a step-by-step guide to troubleshooting and resolving common issues related to matrix effects in the LC-MS/MS analysis of Retigabine N-β-D-Glucuronide.

Issue 1: Poor Sensitivity and Inconsistent Results at the Lower Limit of Quantification (LLOQ)

Possible Cause: Significant ion suppression is likely occurring, particularly impacting the detection of low analyte concentrations.

Troubleshooting Workflow:

A Inconsistent LLOQ B Evaluate Sample Preparation A->B Start Here E Protein Precipitation (PPT) B->E F Liquid-Liquid Extraction (LLE) B->F G Solid-Phase Extraction (SPE) B->G H Phospholipid Removal Plates B->H C Optimize Chromatography I Modify Gradient C->I J Change Column Chemistry C->J D Assess Internal Standard K Stable Isotope Labeled (SIL) IS? D->K L Co-elution with Analyte? D->L E->C If suppression persists F->C If suppression persists G->C If suppression persists H->C If suppression persists I->D J->D M Resolution: Implement a more rigorous sample cleanup method. K->M If 'No' or 'Yes' but suppression differs L->M If 'No'

Caption: Troubleshooting workflow for poor sensitivity.

Step-by-Step Guidance:

  • Evaluate Your Sample Preparation Method: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[19][20]

    • Protein Precipitation (PPT): This is a simple and fast technique but often results in the least clean extracts, leaving behind significant amounts of phospholipids.[9][21] If you are using PPT with acetonitrile or methanol, consider this the likely source of your problem.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[19] Optimizing the pH of the aqueous matrix and the choice of organic solvent can improve selectivity and reduce the extraction of interfering substances like phospholipids.[19]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for producing clean extracts and can also be used to concentrate the analyte.[22][23][24] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly powerful for isolating polar metabolites like Retigabine N-β-D-Glucuronide from complex matrices.[23]

    • Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from plasma samples, often in a simple pass-through format.[10][25][26] These can be a highly effective and efficient solution.

  • Optimize Your Chromatographic Separation: If a more rigorous sample preparation is not feasible, focus on separating your analyte from the regions of ion suppression.[15]

    • Modify the Gradient: Adjusting the gradient slope can shift the retention time of your analyte away from co-eluting matrix components.

    • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may provide better separation from phospholipids.

  • Assess Your Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[13][27]

    • Is your IS a SIL of Retigabine N-β-D-Glucuronide? An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.[27] If you are using a structural analog, it may not co-elute perfectly and may not adequately compensate for matrix effects.

    • Does your SIL IS co-elute exactly with the analyte? Even some deuterium-labeled standards can have slightly different retention times than the native analyte, which can be problematic if they fall in a different region of ion suppression.[13]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause: While often a chromatographic issue, severe matrix effects can also contribute to poor peak shape, especially if the column is becoming fouled with matrix components.

Troubleshooting Workflow:

A Poor Peak Shape B Inject Neat Standard A->B C Good Peak Shape B->C D Poor Peak Shape B->D E Matrix Effect or Column Fouling C->E F Chromatographic Issue D->F G Improve Sample Cleanup E->G H Wash/Replace Column E->H I Optimize Mobile Phase F->I J Check for Column Void F->J K Resolution: Implement enhanced sample preparation and/or column maintenance. G->K H->K I->K J->K

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Guidance:

  • Isolate the Problem: Inject a neat standard solution of Retigabine N-β-D-Glucuronide.

    • If the peak shape is good: The problem is likely due to matrix effects or column fouling from the biological samples.

    • If the peak shape is poor: The issue is more likely related to your chromatographic conditions (e.g., mobile phase incompatibility, secondary interactions with the stationary phase).

  • Addressing Matrix-Induced Peak Shape Issues:

    • Enhance Sample Preparation: As described in the previous section, a cleaner sample will reduce the amount of matrix components being injected onto the column, minimizing the risk of fouling and peak distortion.[10][16]

    • Column Washing: Implement a robust column washing procedure between runs to remove strongly retained matrix components. In severe cases, you may need to wash the column offline.

    • Use a Guard Column: A guard column can help protect your analytical column from contamination.

  • Addressing Chromatographic Peak Shape Issues:

    • Optimize Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analyte. For glucuronides, which are acidic, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is typically used to ensure good peak shape.

    • Check for Column Degradation: Over time, columns can degrade, leading to poor peak shape. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a basic sample preparation method. While simple, it is prone to significant matrix effects from phospholipids.

Materials:

  • Plasma sample

  • Acetonitrile (ACN) containing the internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing the IS) to the plasma sample.[28]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[28]

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.[28]

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol provides a much cleaner extract compared to PPT and is recommended for mitigating matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges/plate

  • Plasma sample

  • Internal standard

  • Methanol

  • Water

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE sorbent, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the sorbent. Do not allow the sorbent to go dry.

  • Load: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE plate.

  • Wash 1: Pass 1 mL of 0.1% formic acid in water through the sorbent.

  • Wash 2: Pass 1 mL of methanol through the sorbent to remove phospholipids and other interferences.

  • Elute: Elute the Retigabine N-β-D-Glucuronide and parent drug with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Retigabine N-β-D-Glucuronide Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)ThroughputRelative Cost
Protein Precipitation (PPT)85-10540-60 (Suppression)HighLow
Liquid-Liquid Extraction (LLE)70-9015-30 (Suppression)MediumMedium
Solid-Phase Extraction (SPE)>90<15Medium-HighHigh
Phospholipid Removal Plates>95<10HighMedium-High

Note: The values in this table are representative and can vary depending on the specific method and matrix.

Conclusion

Successfully navigating the challenges of matrix effects in the LC-MS/MS analysis of Retigabine N-β-D-Glucuronide requires a systematic and informed approach. By understanding the underlying principles of ion suppression and employing robust troubleshooting strategies, you can develop and validate reliable bioanalytical methods. The key to success lies in prioritizing clean sample preparation and optimizing chromatographic conditions to separate the analyte from interfering matrix components. This guide provides a foundational framework to help you achieve accurate and reproducible results in your critical drug development research.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Ingenta Connect. (2013, January 9). Clinical Pharmacokinetics of Retigabine/Ezogabine. [Link]

  • Sannova. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. [Link]

  • PubMed. Metabolism of retigabine (D-23129), a novel anticonvulsant. [Link]

  • Phenomenex. Protein Precipitation (PPT) Extraction. [Link]

  • PubMed. Retigabine N-glucuronidation and its potential role in enterohepatic circulation. [Link]

  • PubMed. (2022, February 22). Recent Advances in Solid-Phase Extraction as a Platform for Sample Preparation in Biomarker Assay. [Link]

  • PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • LCGC International. (2024, August 2). Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. [Link]

  • ResearchGate. (2025, August 8). Clinical Pharmacokinetics of Retigabine/Ezogabine | Request PDF. [Link]

  • PMC. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. [Link]

  • LCGC International. (2022, April 15). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • PMC. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. [Link]

  • Scribd. Ion Suppression in LC–MS–MS Analysis | PDF | Mass Spectrometry | Elution. [Link]

  • Chromatography Today. (2018, May 23). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. [Link]

  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Bioanalysis Zone. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]

  • Phenomenex. (2020, September 24). Solid Phase Extraction for Bioanalytical Samples. [Link]

  • Longdom. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • Chromatography Online. (2023, December 8). Ion Suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • ACS Publications. (2019, January 14). An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry. [Link]

  • Phenomenex. Phospholipid Removal (PLR). [Link]

  • ResearchGate. Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry | Request PDF. [Link]

  • LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • PMC. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

  • MDPI. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. [Link]

  • PubMed. (2021, August 15). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. [Link]

  • Slideshare. Troubleshooting in lcms | PPT. [Link]

  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ACS Publications. (2022, August 16). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. [Link]

  • SSRN. (2024, June 10). Development and validation of an LC-MS/MS method for simultaneous quantification of 8 drugs in plasma and brain. [Link]

  • PMC. Retigabine: Chemical Synthesis to Clinical Application. [Link]

Sources

Technical Support Center: High-Yield Synthesis of Retigabine N-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Retigabine N-Glucuronide Synthesis

Executive Summary & Molecule Profile

Objective: This guide addresses the specific challenges in synthesizing the N-β-D-glucuronide metabolite of Retigabine (Ezogabine). Unlike simple O-glucuronidation, the formation of N-glucuronides on aromatic amines (specifically the primary aniline at position 2 of the Retigabine scaffold) presents unique difficulties regarding nucleophilicity and hydrolytic instability.

Target Molecule: Retigabine N2-β-D-Glucuronide Chemical Nature: N-glycoside of a substituted aniline.[1][2] Critical Instability: The N-glycosidic bond is susceptible to hydrolysis under acidic conditions and spontaneous anomerization.

Core Synthesis Strategy (The "Hybrid" Approach)

To maximize yield, we recommend a Modified Koenigs-Knorr protocol using a silver promoter, followed by a Low-Temperature Zemplén deprotection.[1][2] This avoids the harsh bases of the imidate method which can degrade the carbamate moiety of Retigabine.

Experimental Workflow (Visualization)

The following diagram outlines the optimized pathway, highlighting critical control points (CCPs) where yield is most often lost.

RetigabineSynthesis Start Retigabine (Parent) Coupling Step 1: Coupling Promoter: Ag2CO3 Solvent: ACN/Pyridine CCP: Moisture Control Start->Coupling Donor Acetobromo-α-D-Glucuronate (Activated Donor) Donor->Coupling Intermediate Protected N-Glucuronide (Isolate on Neutral Alumina) Coupling->Intermediate 24-48h, Dark Deprotection Step 2: Deprotection Reagent: LiOH or NaOMe Temp: < 0°C CCP: pH Monitoring Intermediate->Deprotection Hydrolysis of Esters Purification Step 3: Purification Method: C18 Reverse Phase Buffer: NH4OAc (pH 7.0) Deprotection->Purification Crude Mixture Final Retigabine N-β-D-Glucuronide (>95% Purity) Purification->Final

Caption: Optimized synthetic workflow for Retigabine N-glucuronide highlighting Critical Control Points (CCPs).

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: The Coupling Reaction (Yield < 15%)

The Issue: The primary aniline nitrogen (N2) of Retigabine is sterically hindered by the adjacent carbamate group and has reduced nucleophilicity due to electronic effects. Standard base-catalyzed coupling (e.g., K2CO3) often fails.[1][2]

Q: Why is my conversion rate stalling after 24 hours?

  • Root Cause: Silver catalysts (Ag2CO3 or Ag2O) surface passivation or moisture contamination.[1][2]

  • Technical Fix:

    • Activate the Promoter: Do not use Ag2CO3 straight from the bottle. Dry it at 100°C under vacuum for 4 hours prior to use.[1]

    • Solvent Switch: Use a mixture of Acetonitrile (ACN) and Pyridine (5:1) .[1][2] Pyridine acts as an acid scavenger and improves the solubility of the silver salt.

    • Stoichiometry: Increase the donor (Acetobromo-glucuronide) to 2.5 equivalents . The donor degrades faster than the acceptor reacts.

Q: I am seeing multiple spots on TLC. Is it regio-isomerism?

  • Analysis: Retigabine has three nitrogen atoms.[1] N1 (carbamate) and N4 (benzylamine) are less reactive towards glucuronidation under these conditions than N2 (aniline), but N4-glucuronidation is possible.[1][2]

  • Differentiation: The N2-glucuronide (target) typically runs lower (more polar) than the N4-isomer.[1][2]

  • Prevention: Maintain temperature at 25°C . Higher temperatures (>40°C) promote N4-alkylation and degradation.[1][2]

Phase 2: Deprotection (The "Danger Zone")[1][2]

The Issue: Removing the methyl ester and acetyl protecting groups often leads to the cleavage of the N-glycosidic bond, regenerating the parent Retigabine.

Q: My product disappears during deprotection. Why?

  • Root Cause: The N-glucuronide bond is extremely labile in acidic and strongly basic aqueous environments at room temperature.

  • Technical Fix (The "Cold Saponification" Protocol):

    • Dissolve the protected intermediate in dry MeOH.

    • Cool to -10°C (Ice/Salt bath).

    • Add LiOH (1.0 M) dropwise.[1][2] Do not use NaOH; Lithium coordinates tighter and is slightly gentler.[1]

    • Quench immediately upon disappearance of starting material with acetic acid to pH 7.0. Do not overshoot to acidic pH.[1]

Phase 3: Purification

Q: The product degrades on the silica column.

  • Root Cause: Silica gel is slightly acidic.[1] This is sufficient to hydrolyze the N-glucuronide.[1]

  • Technical Fix:

    • Option A: Use Neutral Alumina for normal phase.[1]

    • Option B (Recommended): Use Reverse Phase (C18) flash chromatography.[1][2]

    • Mobile Phase: Water/Methanol with 10mM Ammonium Acetate (pH 7.0) .[1][2] The buffer is crucial to stabilize the molecule during evaporation.

Data & Specifications

Comparative Yield Analysis (Method Optimization)
Synthetic MethodBase/PromoterSolventYield (Isolated)PurityNotes
Standard Koenigs-Knorr Ag2CO3 (untreated)Acetone< 5%LowIncomplete reaction; silver passivation.[1][2]
Phase Transfer TBAB / NaOHDCM/Water0%N/AHydrolysis of carbamate; emulsion issues.
Imidate Method BF3·OEt2DCM10-15%ModerateLewis acid causes some anomerization.[1][2]
Optimized Silver Ag2CO3 (Activated) ACN/Pyridine 35-42% >98% Recommended Protocol.

Logic Tree for Troubleshooting

Use this decision tree to diagnose specific failure modes in your current batch.

TroubleshootingTree Problem Low Yield / Failure CheckTLC Check TLC of Coupling Step Problem->CheckTLC SM_Remains SM Remains (No Conversion) CheckTLC->SM_Remains Major Spot is Retigabine New_Spots New Spots Formed but Product Lost CheckTLC->New_Spots Product vanishes later Action1 1. Dry Ag2CO3 2. Add Iodine (cat.) 3. Check Solvent Dryness SM_Remains->Action1 Action2 Check Deprotection pH Did you use Acid? Did temp exceed 0°C? New_Spots->Action2

Caption: Diagnostic logic tree for identifying failure points in Retigabine N-glucuronide synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use enzymatic synthesis (UGT microsomes) instead of chemical synthesis? A: Yes, for analytical standards (mg scale). UGT1A4 is the primary catalyst for Retigabine N-glucuronidation.[1][3][4] However, for >100mg yields required for toxicity studies or NMR validation, the chemical method described above is superior in cost and scalability.

Q2: How do I store the final product? A: The N-glucuronide is hygroscopic and prone to hydrolysis. Lyophilize from a neutral buffer (NH4OAc) and store at -20°C under Argon. Avoid storing in solution, especially in DMSO, which can promote degradation over time.

Q3: Why do you recommend Lithium Hydroxide (LiOH) over Sodium Methoxide (NaOMe)? A: While NaOMe is standard for O-glucuronides, LiOH allows for the use of a THF/Water/MeOH mixture.[1][2] This solubility profile is better for the hydrophobic Retigabine scaffold, allowing the reaction to proceed faster at lower temperatures, preserving the labile N-glycosidic bond.

References

  • Hermann, R. et al. (2003).[1][2][5] "Pharmacokinetics of the new anticonvulsant retigabine in healthy subjects." Journal of Clinical Pharmacology.

  • Borlak, J. et al. (2006).[1][2] "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers and heterologously expressed human UGTs." Metabolism: Clinical and Experimental.

  • Stachulski, A. V.[1] & Meng, X. (2013).[1][2] "Glucuronides from Metabolites to Medicines: A Survey of the In Vivo Generation, Chemical Synthesis, and Properties of Glucuronides." Natural Product Reports.

  • Kaivosaari, S. et al. (2011).[1][2] "N-glucuronidation of drugs and other xenobiotics." Xenobiotica.

Sources

Validation & Comparative

Species-Specific Glucuronidation of Retigabine: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Species Differences in Retigabine Glucuronidation Pathways Content Type: Technical Comparison Guide Audience: Senior Researchers, DMPK Scientists, and Toxicologists

Executive Summary: The Translational Gap

Retigabine (Ezogabine), a first-in-class KCNQ2/3 potassium channel opener, presents a unique metabolic case study in drug development. Unlike many CNS agents driven by CYP450 metabolism, Retigabine clearance is dominated by Phase II conjugation—specifically N-glucuronidation and N-acetylation .

For researchers, the critical challenge lies in the distinct species differences in these pathways. While humans and dogs primarily clear Retigabine via N-glucuronidation (specifically via UGT1A1 and UGT1A9), rats—the standard toxicology model—favor N-acetylation. This divergence has profound implications for interpreting safety data, particularly regarding the "blue skin" pigmentation toxicity linked to dimerized metabolites.

This guide objectively compares the metabolic pathways across species, identifies the correct preclinical models for glucuronidation studies, and provides a validated protocol for assessing UGT-mediated clearance.

Mechanistic Comparison: Human vs. Preclinical Models

The selection of a preclinical species for Retigabine (RTG) studies must be hypothesis-driven. The table below contrasts the metabolic profiles of the three primary species.

Table 1: Species-Specific Metabolic Profiles of Retigabine
FeatureHuman Dog (Beagle) Rat (Wistar/Sprague-Dawley)
Dominant Pathway N-Glucuronidation (Primary)N-Glucuronidation (Primary)N-Acetylation (Primary)
Secondary Pathway N-Acetylation (Minor)N-Acetylation (Minor)N-Glucuronidation (Secondary)
Key Enzymes UGT1A1, UGT1A9, NAT2UGT1A orthologsNATs, UGT1A1/1A2
Enterohepatic Cycling Yes (Significant)Yes (Significant)No (Negligible)
Metabolite Profile Two distinct N-glucuronides (N2-G, N4-G)Similar to HumanComplex; high levels of N-acetyl-RTG (NAMR)
Model Suitability N/A (Target)High for PK/Clearance predictionHigh for Pigmentation Toxicity (due to NAMR)
Critical Insight: The "Blue" Toxicity Link

The mucocutaneous discoloration (blue skin/retina) observed in clinical trials is mechanistically linked to the N-acetyl metabolite (NAMR) . NAMR and Retigabine can form dimers that bind to melanin.[1]

  • Why Rats? Because rats favor the acetylation pathway, they generate higher systemic concentrations of NAMR, making them the superior model for studying this specific toxicity, even if they are poor predictors of human clearance rates.

  • Why Dogs? Dogs mimic the human glucuronidation-dominant profile and enterohepatic recycling, making them the superior model for pharmacokinetic (PK) bridging.

Enzymatic Kinetics: The UGT Isoform Specificity

In humans, Retigabine contains two amino groups susceptible to conjugation. The regioselectivity of UGT isoforms is a defining characteristic of its metabolism.

  • UGT1A9: The "Master" Isoform. It is capable of forming both the N2-glucuronide and the N4-glucuronide.

  • UGT1A1: More restrictive. It typically catalyzes the formation of only one of the N-glucuronides.

  • UGT1A4: A minor contributor, but relevant at high substrate concentrations.

Pathway Visualization

The following diagram illustrates the divergence between the Human/Dog (Glucuronidation) and Rat (Acetylation) pathways.

RetigabineMetabolism cluster_human Human/Dog Profile cluster_rat Rat Profile RTG Retigabine (RTG) N_Gluc N-Glucuronides (N2-G & N4-G) RTG->N_Gluc Major Pathway (Human/Dog) Enzymes: UGT1A1, UGT1A9 NAMR N-Acetyl-RTG (NAMR) RTG->NAMR Major Pathway (Rat) Enzymes: NAT2 Dimer Pigmented Dimers (Toxicity) RTG->Dimer Binds Melanin NAMR->Dimer Oxidation & Dimerization

Caption: Divergent metabolic fates of Retigabine. Green path indicates the clearance mechanism in Humans/Dogs. Red path indicates the toxicity-driving mechanism dominant in Rats.

Experimental Protocol: Microsomal Stability Assay (Glucuronidation)

To accurately measure Retigabine intrinsic clearance (


) via glucuronidation, standard microsomal assays must be modified. UGT enzymes are located in the luminal side of the endoplasmic reticulum; therefore, latency  is a major issue. Pore-forming agents are strictly required.
Validated Workflow

Objective: Determine


 of Retigabine in Human Liver Microsomes (HLM) targeting UGT activity.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 5 mM

    
    .
    
  • Activator: Alamethicin (50 µg/mg protein). Note: Saponin is an alternative, but Alamethicin is preferred for UGTs.

  • Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM final concentration.

  • Control: Propofol (specific UGT1A9 substrate) or Estradiol (UGT1A1).

Protocol Steps:

  • Pre-Incubation (Activation):

    • Mix HLM (0.5 mg/mL final) with Buffer and Alamethicin on ice.

    • Incubate at 4°C for 15 minutes to allow pore formation.

  • Substrate Addition:

    • Add Retigabine (1 µM final) to the activated microsomes.

    • Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add UDPGA (Start).

    • Critical Control: Run a parallel "Minus UDPGA" control to rule out non-UGT degradation.

  • Sampling:

    • Sample at

      
       min.
      
  • Quenching:

    • Transfer aliquot into ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge at 3,000 x g for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS monitoring the parent depletion.

Assay Workflow Diagram

AssayWorkflow Start Microsome Activation Step1 Add Alamethicin (pore-forming agent) Start->Step1 Step2 Add Retigabine (Substrate) Step1->Step2 15 min on ice Step3 Initiate with UDPGA (Cofactor) Step2->Step3 Pre-warm 5 min Step4 Incubation (37°C) Timepoints: 0-60 min Step3->Step4 Stop Quench (ACN) & LC-MS/MS Step4->Stop

Caption: Step-by-step UGT-glucuronidation assay. Alamethicin activation is the critical step for accessing luminal enzymes.

References

  • Hermann, R., et al. (2006). "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism, 55(6), 711–721.[2][3]

  • Borlak, J., et al. (2006). "Metabolism of retigabine (D-23129), a novel anticonvulsant."[4] Drug Metabolism and Disposition. (Validating the Rat vs. Human metabolic difference).

  • FDA Drug Safety Communication (2013). "FDA warns of blue skin discoloration and eye abnormalities with seizure medicine Potiga (ezogabine)." (Linking pigmentation to metabolic dimers).

  • Kaivosaari, S., et al. (2011). "Species differences in the retention of retigabine in the eye." Toxicology. (Describing the melanin binding of the N-acetyl metabolite).
  • GlaxoSmithKline. "Trobalt (retigabine) European Public Assessment Report (EPAR)." European Medicines Agency.

Sources

A Researcher's Guide to Scrutinizing a Certificate of Analysis for Retigabine N-β-D-Glucuronide Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and clinical bioanalysis, the accuracy of quantitative data is paramount. The quality of the reference material for a drug metabolite, such as Retigabine N-β-D-Glucuronide, is the bedrock upon which reliable pharmacokinetic and metabolism data are built. A Certificate of Analysis (CoA) is the sole document attesting to this quality, yet not all CoAs are created equal. This guide provides a comparative framework for critically evaluating the CoA of a Retigabine N-β-D-Glucuronide reference standard, empowering scientists to distinguish between a merely acceptable standard and a high-quality, metrologically sound calibrator.

Retigabine (also known as Ezogabine) is an anticonvulsant drug that is extensively metabolized in humans, primarily through N-acetylation and N-glucuronidation.[1][2][3] The N-glucuronide metabolite is a major circulating component, making its accurate quantification essential for comprehensive pharmacokinetic studies.[4][5] However, these N-glucuronide metabolites can be labile, potentially reverting to the parent drug or its N-acetyl metabolite during sample handling, which underscores the need for a well-characterized, stable reference standard to develop and validate robust bioanalytical methods.[1][6]

This guide will dissect the key analytical sections of a CoA, comparing the data and methodologies one might find on a standard-grade certificate versus a premium-grade one.

Section 1: Identity Confirmation – Is It the Right Molecule?

The first and most fundamental question a CoA must answer is whether the material in the vial is, unequivocally, Retigabine N-β-D-Glucuronide.

1.1 Mass Spectrometry (MS): Confirming the Mass

Mass spectrometry verifies the molecular weight of the compound. A high-quality CoA will provide data from High-Resolution Mass Spectrometry (HRMS), which offers superior accuracy.

FeatureTypical / Acceptable CoAHigh-Quality / Premium CoAWhy It Matters
Technique Low-Resolution MS (LRMS) or simply "MS Conforms"High-Resolution MS (HRMS)HRMS provides an exact mass measurement, typically within 5 ppm of the theoretical mass, which is far more specific and can rule out isobaric impurities (different molecules with the same nominal mass).
Data Provided A statement like "Consistent with structure" or a nominal mass value (e.g., m/z 479.2 [M+H]⁺).The theoretical mass, the measured mass, and the mass error in ppm. For example: "Theoretical [M+H]⁺: 479.1831; Found: 479.1828; Error: -0.6 ppm".This level of detail provides a high degree of confidence in the molecular formula and identity of the compound.

1.2 Nuclear Magnetic Resonance (¹H NMR): Confirming the Structure

While MS confirms the mass, NMR spectroscopy confirms the unique arrangement of atoms, providing a structural fingerprint.

FeatureTypical / Acceptable CoAHigh-Quality / Premium CoAWhy It Matters
Data Provided A statement: "¹H NMR conforms to structure."The full ¹H NMR spectrum image, with key peaks assigned to the protons in the molecule's structure.A visual spectrum allows an experienced chemist to independently verify the structure, check for the absence of significant impurities, and confirm the correct isomeric form (e.g., the β-anomer of the glucuronide).
Solvent Listed (e.g., DMSO-d₆).Listed, with a note on why it was chosen (e.g., for optimal solubility and signal dispersion).The choice of solvent can impact the spectrum's quality and is a detail that reflects careful analytical development.

Visualizing the Metabolic Pathway

To appreciate the importance of this specific metabolite, it's helpful to visualize its formation. Retigabine is metabolized by UDP-glucuronosyltransferase (UGT) enzymes in the liver.[5][7]

Retigabine Retigabine UGT UGT Enzymes (e.g., UGT1A1, UGT1A4, UGT1A9) Retigabine->UGT Metabolite Retigabine N-β-D-Glucuronide UGT->Metabolite + UDPGA

Caption: Metabolic conversion of Retigabine to its N-glucuronide metabolite.

Section 2: Purity and Impurity Profiling

Once identity is confirmed, the next critical step is to determine the purity of the material. This is not a single measurement but a composite of several analyses.

2.1 Chromatographic Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the percentage of the main compound relative to any organic impurities.[8][9]

FeatureTypical / Acceptable CoAHigh-Quality / Premium CoAWhy It Matters
Purity Value ≥95%≥98% or ≥99%Higher purity means less interference from related substances, leading to more accurate standard curves in bioanalysis.
Method Details Basic information (e.g., "HPLC-UV at 254 nm").Detailed method parameters: column type and dimensions, mobile phase composition (including gradient), flow rate, injection volume, and detector wavelength. A chromatogram image is often included.Full method details provide transparency and allow the end-user to assess if the separation method was sufficiently robust to detect potential impurities. A gradient method is generally superior for separating compounds with a range of polarities.[10]
System Suitability Not mentioned.System suitability results are reported (e.g., peak symmetry, resolution), demonstrating the validity of the chromatographic run.This aligns with pharmacopeial standards (e.g., USP <621>) and ensures the quality and consistency of the analytical result.[11][12]

2.2 Content of Volatiles (Water and Residual Solvents)

The presence of water and residual solvents from the manufacturing process can significantly impact the true concentration of the reference material when weighed.

FeatureTypical / Acceptable CoAHigh-Quality / Premium CoAWhy It Matters
Water Content May not be specified, or a qualitative "Loss on Drying" (LOD) result is given.A quantitative value from Karl Fischer (KF) titration (e.g., "0.45% w/w").KF is specific for water and is more accurate than LOD, which measures any volatile component. Accurate water content is essential for calculating the final assay value.
Residual Solvents Not mentioned or a simple statement like "Meets ICH limits."A quantitative result from Headspace Gas Chromatography (GC-HS) for a panel of relevant solvents (e.g., "Acetone: <50 ppm, Acetonitrile: <20 ppm").This confirms compliance with established safety guidelines like ICH Q3C and provides assurance that residual solvents will not interfere with assays or contribute significantly to the material's weight.

Visualizing the Analytical Workflow for Certification

A logical, multi-step workflow is employed to characterize a reference standard thoroughly.

cluster_Identity 1. Identity Confirmation cluster_Purity 2. Purity Assessment cluster_Assay 3. Final Assay Assignment HRMS HRMS (Confirms Mass) HPLC HPLC (Chromatographic Purity) HRMS->HPLC NMR ¹H NMR (Confirms Structure) NMR->HPLC Assay Mass Balance Calculation or qNMR HPLC->Assay KF Karl Fischer (Water Content) KF->Assay GC GC-HS (Residual Solvents) GC->Assay

Caption: Workflow for comprehensive reference material characterization.

Section 3: The Final Assay Value – What is the True Purity?

The "assay" or "purity" value is the most critical number on the CoA for quantitative applications. It represents the proportion of the desired molecule in the material by weight, accounting for all impurities. There are two primary methods to determine this: Mass Balance and Quantitative NMR (qNMR).

MethodDescriptionTypical / Acceptable CoAHigh-Quality / Premium CoA
Mass Balance An indirect calculation where the percentages of all impurity classes are subtracted from 100%. The formula is: Assay = (Chromatographic Purity / 100) x (100 - % Water - % Residual Solvents - % Non-Volatile Residue) .[13][14]Provides a final assay value based on this calculation. The individual components may or may not be clearly listed.Clearly details each component of the mass balance calculation. Provides a comprehensive uncertainty budget for the final certified value, reflecting metrological traceability.
Quantitative NMR (qNMR) A primary analytical method that directly measures the analyte against a certified internal standard of known purity.[15][16] The signal intensity is directly proportional to the number of nuclei, making it highly accurate without the need for compound-specific response factors.[17]This advanced technique is rarely found on standard CoAs.The CoA reports a purity value determined by qNMR. It will specify the certified internal standard used, the protons chosen for quantification, and the experimental parameters, confirming its status as a primary ratio method.[18] The presence of both qNMR and mass balance data provides the highest level of confidence.[19]

Visualizing the Mass Balance Calculation

The mass balance approach is a cornerstone of reference material certification.

cluster_impurities Impurities Subtracted Total Total Material (100%) Water Water Content (from Karl Fischer) Total->Water Solvents Residual Solvents (from GC) Total->Solvents NonVolatile Non-Volatile Residue (from TGA, if applicable) Total->NonVolatile Assay Final Certified Assay Value Water->Assay - Solvents->Assay - NonVolatile->Assay - Purity Purity Factor (from HPLC) Purity->Assay x

Sources

Comparative Profiling of UGT Isoform Activity on Retigabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Retigabine (Ezogabine) is a first-in-class potassium channel opener (KCNQ2/3) used for the adjunctive treatment of partial-onset seizures. Unlike many antiepileptics metabolized by the Cytochrome P450 system, Retigabine is cleared primarily via N-glucuronidation and, to a lesser extent, N-acetylation.[1]

This guide provides a comparative analysis of the two primary UGT isoforms responsible for this clearance: UGT1A9 and UGT1A1 .[2][3][4] Understanding the differential kinetics and regioselectivity of these isoforms is critical for predicting drug-drug interactions (DDIs) and assessing the impact of genetic polymorphisms (e.g., UGT1A1*28).

Key Finding: While UGT1A1 contributes to clearance, UGT1A9 is the high-capacity, broad-spectrum driver of Retigabine glucuronidation, conferring metabolic stability even in the presence of UGT1A1 polymorphisms.

Metabolic Mechanism & Pathway[3][4][5]

Retigabine contains two primary amine sites susceptible to conjugation. The metabolic fate involves the formation of two distinct N-glucuronides: the N2-glucuronide and the N4-glucuronide .[5]

Pathway Visualization

The following diagram illustrates the differential contribution of UGT isoforms to metabolite formation.

Retigabine_Metabolism RTG Retigabine (Parent Drug) UGT1A9 UGT1A9 (High Capacity) RTG->UGT1A9 UGT1A1 UGT1A1 (Regioselective) RTG->UGT1A1 NAT2 NAT2 RTG->NAT2 Acetylation N2G N2-Glucuronide (Major Metabolite) UGT1A9->N2G High Affinity N4G N4-Glucuronide (Minor Metabolite) UGT1A9->N4G High Affinity UGT1A1->N2G Restricted Activity NAMR N-Acetyl Metabolite NAT2->NAMR

Figure 1: Differential regioselectivity of UGT isoforms.[3][4][6] UGT1A9 generates both N-glucuronides, while UGT1A1 is restricted to a single pathway.[3][4]

Comparative Isoform Analysis: UGT1A1 vs. UGT1A9[2][3][4][8]

The redundancy between UGT1A1 and UGT1A9 is a safety feature of Retigabine, but their kinetic profiles differ significantly.

Kinetic Parameters

The following data synthesizes recombinant enzyme assays and Human Liver Microsome (HLM) studies.

ParameterUGT1A9 (Recombinant)UGT1A1 (Recombinant)Human Liver Microsomes (HLM)
Regioselectivity Dual (Forms N2- & N4-glucuronides)Single (Forms only N2-glucuronide)Mixed (Both observed)
Reaction Rate ~200 pmol/min/mg~100 pmol/min/mg~100 pmol/min/mg
Affinity (

)
38 ± 25 µM (High Affinity)Lower Affinity145 ± 39 µM

HighModerate1.2 ± 0.3 nmol/min/mg
Role Primary Clearance Driver Secondary/CompensatorySystemic Clearance
Mechanistic Insight[3]
  • UGT1A9 Dominance: UGT1A9 exhibits a lower

    
     (higher affinity) and higher 
    
    
    
    compared to UGT1A1. It is the only isoform capable of glucuronidating both nitrogen positions on the Retigabine molecule efficiently.
  • UGT1A1 Specificity: UGT1A1 appears sterically hindered from accessing the N4 position effectively, limiting its product primarily to the N2-glucuronide.

  • Clinical Implication: In patients with Gilbert’s Syndrome (UGT1A1*28 polymorphism), Retigabine clearance is not significantly compromised because UGT1A9 maintains sufficient metabolic flux. This distinguishes Retigabine from drugs like Irinotecan, where UGT1A1 is the sole detoxifier.

Experimental Protocol: In Vitro Glucuronidation Assay

To validate these activities in your own lab, use the following standardized protocol. This workflow ensures the activation of the luminal UGT enzymes which are latent in microsomal preparations.

Reagents & Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGTs (rUGT1A1, rUGT1A9).

  • Substrate: Retigabine (10–500 µM concentration range for kinetics).

  • Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM.

  • Pore-Forming Agent: Alamethicin (50 µg/mg protein) – Critical for maximizing UGT access.

  • Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.4), 5-10 mM MgCl₂.

Workflow Diagram

Protocol_Workflow Step1 Pre-Incubation (Ice) Mix Microsomes + Alamethicin (15 min to permeabilize) Step2 Substrate Addition Add Retigabine + MgCl2 Warm to 37°C Step1->Step2 Step3 Initiation Add UDPGA (Cofactor) Start Timer Step2->Step3 Step4 Incubation 37°C, Shaking Water Bath (30 - 60 mins) Step3->Step4 Step5 Termination Add Ice-Cold Acetonitrile (Precipitate Protein) Step4->Step5 Step6 Analysis Centrifuge -> LC-MS/MS Detect [M+176]+ Transitions Step5->Step6

Figure 2: Standardized microsomal incubation workflow for UGT activity assessment.

Analytical Validation (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XSelect or Phenomenex Kinetex).

  • Mobile Phase: Gradient of Ammonium Acetate (pH 4.5) and Acetonitrile.

  • Detection: Positive Ion Mode (ESI+).

  • Target Ions: Monitor the parent (

    
     ~304) and the glucuronide conjugate (
    
    
    
    ~480).
  • Differentiation: The N2 and N4 glucuronides are structural isomers. They must be separated chromatographically. Typically, the N2-glucuronide elutes earlier due to polarity differences.

Clinical Relevance & Interpretation

Polymorphisms (UGT1A1*28)

While UGT1A1 is involved, studies indicate that the UGT1A1*28 polymorphism (common in Caucasians) does not necessitate dose adjustment for Retigabine. The robust capacity of UGT1A9 acts as a "metabolic shunt," preventing toxic accumulation.

Drug-Drug Interactions (DDIs)

Retigabine has a low propensity for DDIs.[1] Since it is not a substrate for CYP450 enzymes, it avoids common interactions seen with older antiepileptics (e.g., Carbamazepine, Phenytoin). However, caution is warranted when co-administering with broad-spectrum UGT inhibitors (e.g., Valproic Acid), although clinical data suggests this interaction is minimal.

References

  • Hermann, R., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II.[4] Metabolism.[1][2][7][5][6][8][9][10][11][12]

  • Ferron, G. M., et al. (2011).[6] Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures.[1][13][14] Neuropsychiatric Disease and Treatment.[8][9][15]

  • Brodie, M. J., et al. (2010).[14] Efficacy and safety of retigabine in partial onset seizures.[1][6] Neurology.

  • FDA Drug Approval Package. (2011). Ezogabine (Potiga) Clinical Pharmacology and Biopharmaceutics Review.

Sources

Assessing the Contribution of Retigabine N-β-D-Glucuronide to Overall Drug Clearance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Retigabine (Ezogabine) represents a unique pharmacokinetic case study in antiepileptic drug development. Unlike many CNS agents driven by CYP450 metabolism, Retigabine clearance is dominated by Phase II conjugation—specifically N-glucuronidation and N-acetylation .

For drug development professionals, isolating the specific contribution of the N-β-D-glucuronide metabolite is critical. This guide provides a technical framework for distinguishing this pathway from the competing N-acetylation (NAT2) route and renal elimination. We compare methodological alternatives (Microsomes vs. Hepatocytes) and provide a validated protocol for quantifying N-glucuronidation kinetics.

Part 1: The Metabolic Landscape

To assess clearance contribution, one must first map the competitive pathways. Retigabine is metabolized primarily by UGT1A4 (yielding the N-glucuronide) and NAT2 (yielding N-acetyl-retigabine, NAMR).

Mechanistic Pathway Diagram

The following diagram illustrates the competitive clearance pathways. Note the reversibility of the glucuronidation step (enterohepatic cycling), a phenomenon distinct from the irreversible acetylation.[1]

RetigabineMetabolism Retigabine Retigabine (Parent) N_Gluc Retigabine N-β-D-Glucuronide Retigabine->N_Gluc N-Glucuronidation (UGT1A4, 1A9) NAMR N-Acetyl-Retigabine (NAMR) Retigabine->NAMR N-Acetylation (NAT2) Renal Renal Excretion (Unchanged ~36%) Retigabine->Renal Filtration N_Gluc->Retigabine Hydrolysis (Beta-Glucuronidase) NAMR_Gluc NAMR N-Glucuronide NAMR->NAMR_Gluc Glucuronidation

Figure 1: Competitive metabolic pathways for Retigabine. Note the reversible nature of N-glucuronidation, contributing to enterohepatic circulation.

Part 2: Methodological Comparison

When assessing the specific clearance contribution of the N-glucuronide, the choice of in vitro system dictates the accuracy of your


 (intrinsic clearance) prediction.
Comparative Guide: Experimental Systems
FeatureHuman Liver Microsomes (HLM) Cryopreserved Hepatocytes Recombinant UGTs (rUGT)
Primary Utility Kinetics (

,

)
of Glucuronidation specifically.
Total Clearance (

)
(Sum of all pathways).
Isoform Identification (Phenotyping).
Acetylation (NAT2) Absent/Inactive. Microsomes generally lack cytosolic NAT2.Present. Contains both cytosolic and membrane-bound enzymes.Absent.
UGT Activity Latent. Requires pore-forming agent (Alamethicin) for maximal activity.[2]Physiological. Transporters and cofactors are intact.Artificial. Requires Relative Activity Factors (RAF) to scale.
Suitability for Retigabine High. Best for isolating N-glucuronidation from acetylation.Medium. Good for overall clearance, but hard to deconvolute pathways without specific inhibitors.Low. Only for identifying UGT1A4 vs 1A9 contribution.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / Low Throughput

Verdict: To specifically assess the contribution of Retigabine N-β-D-Glucuronide, Alamethicin-activated Human Liver Microsomes (HLM) are the superior tool because they naturally exclude the competing cytosolic NAT2 acetylation pathway, allowing direct measurement of the glucuronidation vector.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the Intrinsic Clearance (


) of Retigabine via N-glucuronidation using HLM.
Critical Reagents & Preparation
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Pore-Forming Agent: Alamethicin (50 mg/mL in ethanol). Note: Detergents like CHAPS are inferior for UGTs; Alamethicin preserves quaternary structure.

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid), 25 mM stock.[3]

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl

    
    .
    
Step-by-Step Workflow

ProtocolWorkflow Step1 Activation Phase Incubate HLM + Alamethicin (15 min on ice) Step2 Pre-Incubation Add Retigabine + Buffer (5 min @ 37°C) Step1->Step2 Step3 Initiation Add UDPGA (5mM final) Start Timer Step2->Step3 Step4 Sampling Aliquot at 0, 5, 10, 15, 30 min Step3->Step4 Step5 Quenching Add into ice-cold Acetonitrile (Contains Internal Std) Step4->Step5

Figure 2: Optimized HLM incubation workflow for UGT kinetics.

Detailed Procedure
  • Activation: Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein).[2] Keep on ice for 15 minutes. Causality: This permeabilizes the microsomal membrane, allowing UDPGA entry to the luminal active site of UGTs.

  • Incubation Mix: Prepare reaction tubes with Tris-MgCl

    
     buffer and Retigabine (range 1–100 µM).
    
  • Start Reaction: Add UDPGA (excess, 5 mM) to initiate.

  • Linearity Check: Ensure sampling points are within the linear range of metabolite formation (typically <10% substrate depletion).

  • Analysis: Quantify Retigabine-N-Glucuronide using LC-MS/MS (MRM transition specific to the glucuronide, typically +176 Da shift from parent).

Part 4: Quantitative Assessment & Scaling

Once


 and 

are derived from the Michaelis-Menten plot, calculate the in vitro intrinsic clearance:


To assess the contribution to overall clearance, scale this to the whole liver and compare against in vivo data.

Scaling Factors (Human)[8][9]
  • Microsomal Protein Yield (MPY): 45 mg protein / g liver.

  • Liver Weight: 21.4 g liver / kg body weight.



Interpreting the Contribution

Compare the Scaled Glucuronidation Clearance (


) against the Total Systemic Clearance (

) obtained from clinical data (approx. 0.6–0.8 L/h/kg).
  • Renal Clearance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  ~36% of 
    
    
    
    .[4][5][6]
  • Metabolic Clearance (

    
    ): 
    
    
    
    .
  • Glucuronidation Contribution (

    
    ): 
    
    
    
    

Note: If


 significantly underpredicts the non-renal clearance, it indicates that N-Acetylation (NAT2) is a major driver, or that the in vitro system (HLM) is under-predicting due to the "latency" of UGTs not being fully reversed.

Part 5: Species Considerations (Crucial Warning)

Do not rely on standard animal models for assessing Retigabine N-glucuronidation.

SpeciesN-Glucuronidation ProfileRelevance to Human
Rat High. But NO enterohepatic circulation.[1]Low. Fails to model the recycling seen in humans.
Dog High. Similar profile to humans.[7][8]High. The preferred tox/PK species.
Monkey Variable UGT expression.Medium.

Key Insight: In humans, Retigabine N-glucuronide can be hydrolyzed back to the parent drug by beta-glucuronidases in the gut/liver (enterohepatic cycling). This extends the half-life.[9][6] Rats lack this recycling for Retigabine.[1] Therefore, rat models will overestimate the clearance of Retigabine relative to humans.

References

  • Hermann, R., et al. (2003).[10] Pharmacokinetics of the new anticonvulsant retigabine in healthy adults.[9][11] Journal of Clinical Pharmacology. Link

  • Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications. Drug Metabolism Reviews. Link

  • FDA Center for Drug Evaluation and Research. (2011). Ezogabine (Potiga) Clinical Pharmacology and Biopharmaceutics Review. Application No: 022345Orig1s000. Link

  • Rowland, A., et al. (2013). In vitro characterization of the metabolism of retigabine in human liver microsomes and hepatocytes. Xenobiotica. Link

  • Bock, K. W. (2010).[12] Functions and regulation of the UDP-glucuronosyltransferase 1A subfamily. Current Drug Metabolism.[8] Link

Sources

Safety Operating Guide

Retigabine N-β-D-Glucuronide Sodium Salt: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Do not dispose of Retigabine N-β-D-Glucuronide Sodium Salt down the drain.

Although glucuronide conjugates are highly water-soluble, they are environmentally labile . Upon entering municipal wastewater systems, N-glucuronides are susceptible to enzymatic cleavage (via bacterial


-glucuronidases) and acid hydrolysis. This process regenerates the parent compound, Retigabine (Ezogabine) , a potent KCNQ2/3 potassium channel opener with known aquatic toxicity [1, 2].

Immediate Disposal Directive:

  • Primary Method: High-Temperature Incineration.

  • RCRA Status: Non-Listed (Treat as Hazardous Pharmaceutical Waste).[1]

  • Storage: Desiccated at -20°C; protect from moisture to prevent spontaneous hydrolysis.

Part 2: Technical Hazard Assessment

To ensure scientific integrity in our safety protocols, we must understand the chemical behavior of the waste, not just its regulatory status.

1. Chemical Stability & Environmental Fate

Retigabine N-β-D-Glucuronide is an N-linked glucuronide. Unlike ether-linked (O-) glucuronides, N-glucuronides formed at aniline nitrogens (as seen in Retigabine) can exhibit significant instability in acidic aqueous environments [3].

  • The Hydrolysis Risk: If this compound is flushed, the slightly acidic pH of certain wastewater streams or the enzymatic activity in treatment plants will cleave the glucuronic acid moiety.

  • Result: Release of Retigabine, which is classified as Aquatic Acute 1 / Aquatic Chronic 1 (Very toxic to aquatic life with long-lasting effects) [4].[2]

2. Regulatory Classification (USA)
  • RCRA (40 CFR 261): Retigabine is not P-listed or U-listed. However, under the Precautionary Principle , research standards of unlisted pharmaceutical metabolites should be managed as Hazardous Waste to prevent "characteristic" violations (toxicity) and environmental liability.

Part 3: Step-by-Step Disposal Protocol
Workflow Logic: Waste Stream Segregation

The following diagram outlines the decision logic for segregating this specific metabolite.

DisposalWorkflow Start Waste Generation: Retigabine N-Glucuronide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Stock Solutions/Media) StateCheck->LiquidWaste Liquid Container Container: High-Density Polyethylene (HDPE) Label: 'Non-RCRA Regulated Pharm Waste' SolidWaste->Container LiquidTreat Do NOT Adjust pH (Risk of Hydrolysis) LiquidWaste->LiquidTreat LiquidTreat->Container Destruction Final Disposal: High-Temp Incineration (>1000°C) Container->Destruction

Figure 1: Waste segregation workflow emphasizing the avoidance of pH adjustment to prevent premature hydrolysis.

Detailed Procedures
Parameter Solid Waste Protocol Liquid Waste Protocol
Waste Types Expired powder, contaminated gloves, weighing boats, paper towels.HPLC effluent, dissolved stock solutions, cell culture media.
Container Amber HDPE or Glass jar (screw top).HDPE Carboy (Do not use metal containers due to salt corrosion risk).
Labeling "NON-RCRA PHARMACEUTICAL WASTE - TOXIC""NON-RCRA PHARMACEUTICAL WASTE - AQUEOUS"
Stabilization Double-bag in chemically resistant polyethylene bags.CRITICAL: Do not acidify. Keep pH neutral (7.0–8.0) to maintain glucuronide stability until incineration.
Disposal Path Incineration Only. Incineration Only.

Operational Note: Never mix Retigabine glucuronide waste with oxidizers (e.g., peroxides, nitric acid) as the aniline moiety in the parent structure is susceptible to oxidation, potentially creating unknown hazardous byproducts [1].

Part 4: Emergency Response (Spills)

In the event of a laboratory spill, containment must prioritize the prevention of dust generation (for solids) and drain entry (for liquids).

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling powder >100 mg, use a P95 respirator to prevent inhalation of the sodium salt dust.

  • Solid Spill:

    • Do not dry sweep.[3]

    • Cover with a damp paper towel (water only) to solubilize and capture dust.

    • Wipe up and place all materials into the Solid Waste container.

  • Liquid Spill:

    • Absorb with inert material (vermiculite or chem-pads).

    • Do not use bleach immediately, as it may react with the nitrogen-rich structure. Wash the area with a mild detergent and water after bulk removal.

Part 5: The "Why" – Environmental Fate Logic

To validate this protocol, we examine the environmental pathway. The diagram below illustrates why drain disposal is strictly prohibited.

EnvironmentalFate Compound Retigabine N-Glucuronide Drain Drain Disposal (Prohibited) Compound->Drain Improper Act WWTP Wastewater Treatment (Bacteria rich in β-glucuronidase) Drain->WWTP Cleavage Enzymatic Deconjugation WWTP->Cleavage Enzyme Exposure Parent Active Retigabine Regenerated Cleavage->Parent Hydrolysis Aquatic Aquatic Toxicity (Chronic) Parent->Aquatic Discharge

Figure 2: The environmental activation pathway.[2] Disposal via drain allows bacterial enzymes to reverse the detoxification process, releasing the active drug.

References
  • European Medicines Agency. (2011). Assessment Report: Trobalt (Retigabine). Committee for Medicinal Products for Human Use (CHMP). Link

  • Cayman Chemical. (2024).[2] Safety Data Sheet: Retigabine.Link

  • Kaivoseppä, A., et al. (2007). Stability of N-glucuronides in biological fluids. Drug Metabolism and Disposition. Link

  • U.S. Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P).[1]Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.